molecular formula C13H14ClN B1419655 N-methyl-2-phenylaniline hydrochloride CAS No. 1208521-74-7

N-methyl-2-phenylaniline hydrochloride

Cat. No.: B1419655
CAS No.: 1208521-74-7
M. Wt: 219.71 g/mol
InChI Key: VTOBHKVODUPBPP-UHFFFAOYSA-N
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Description

N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7) is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . This chemical is provided as a solid and requires cold-chain transportation . As a derivative of aniline, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development of novel chemical entities, such as luminescent metal-organic frameworks (MOFs) for the selective detection of explosive nitroaromatic compounds . Furthermore, closely related structures, specifically diphenylamine derivatives, have been identified as cardiac troponin activators, suggesting a potential area of investigation for this compound in cardiovascular research . Its structure, featuring both N-methyl and phenyl substitutions on the aniline core, makes it a versatile intermediate for further chemical functionalization. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-methyl-2-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-10,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBHKVODUPBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data for N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7) is limited. This guide provides a comprehensive overview based on the known chemistry of its structural motifs, including 2-aminobiphenyl and N-methylanilines, to offer valuable insights and predictive analysis for research and development.

Introduction

N-methyl-2-phenylaniline hydrochloride is a chemical compound with the CAS number 1208521-74-7. Structurally, it is the hydrochloride salt of N-methyl-2-phenylaniline, which belongs to the class of N-methylated biphenylamines. The core structure consists of a biphenyl scaffold with a methylamino group at the 2-position of one of the phenyl rings. This arrangement suggests potential applications in medicinal chemistry, materials science, and organic synthesis, drawing from the established significance of both the biphenyl and N-methylaniline moieties. N-methylated compounds are important building blocks in organic synthesis and drug discovery.[1]

This guide aims to provide a detailed technical overview of N-methyl-2-phenylaniline hydrochloride, addressing its physicochemical properties, potential synthetic routes, and prospective applications by drawing parallels with structurally related and well-characterized compounds.

Physicochemical Properties and Structural Analysis

Table 1: Predicted Physicochemical Properties of N-methyl-2-phenylaniline hydrochloride

PropertyPredicted Value/InformationSource/Basis
CAS Number 1208521-74-7Chemical Supplier Data
Molecular Formula C₁₃H₁₄ClNChemical Supplier Data
Molecular Weight 219.71 g/mol Chemical Supplier Data
Appearance Likely a solid, given it is a hydrochloride salt.General knowledge of amine salts.
Solubility Expected to be more soluble in polar solvents like water and alcohols compared to its free base due to its ionic nature.General properties of hydrochloride salts.
Stability The hydrochloride salt form enhances stability and simplifies handling compared to the free base.General properties of amine salts.

The N-methyl group can influence the compound's conformational flexibility and its ability to participate in hydrogen bonding, which are critical factors in its interaction with biological targets. N-methylation is a chemical modification with a significant impact on biological regulation.[2]

Synthesis and Manufacturing

A plausible synthetic strategy for N-methyl-2-phenylaniline hydrochloride would involve a two-step process: the synthesis of the 2-aminobiphenyl precursor followed by N-methylation.

Synthesis of 2-Aminobiphenyl (The Precursor)

2-Aminobiphenyl is a known compound used in the synthesis of dyes, pigments, and pharmaceuticals.[3] One common method for its synthesis is the Buchwald-Hartwig amination, which involves the coupling of an aniline with a 2-halotoluene.[4]

Experimental Protocol: Synthesis of 2-Aminobiphenyl via Buchwald-Hartwig Amination [4]

  • Reaction Setup: In a round-bottom flask, combine 2-chlorotoluene (1.0 equivalent), aniline (1.5 equivalents), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine to remove DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

N-Methylation of 2-Aminobiphenyl

The introduction of a methyl group onto the nitrogen atom of 2-aminobiphenyl can be achieved through various N-methylation methods. Mono-N-methyl functionalization is an important organic transformation, as these compounds are present in many pharmaceutical and agrochemical applications.[5]

A common and effective method for N-methylation is reductive amination, which involves the reaction of the primary amine with formaldehyde, followed by reduction of the resulting imine.

Experimental Protocol: N-Methylation of 2-Aminobiphenyl via Reductive Amination

  • Reaction Setup: Dissolve 2-aminobiphenyl (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the reaction mixture and stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude N-methyl-2-phenylaniline can be purified by column chromatography.

Recent advances have focused on the use of methanol as a C1 source for N-methylation, catalyzed by transition metals like ruthenium or iridium.[1][6][7][8] This approach is considered a green chemistry method as the only byproduct is water.

General Procedure for Ruthenium-Catalyzed N-Methylation [1][6]

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, charge the ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), 2-aminobiphenyl (1.0 equivalent), a weak base (e.g., Cs₂CO₃), and anhydrous methanol (as the solvent and C1 source).

  • Reaction: Heat the mixture at 140 °C for 12 hours.

  • Workup: After cooling to room temperature, remove the solvent in vacuo.

  • Purification: Purify the residue by chromatography on silica gel to obtain N-methyl-2-phenylaniline.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base, N-methyl-2-phenylaniline, to its hydrochloride salt to improve its stability and handling.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified N-methyl-2-phenylaniline in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Synthesis_of_N_methyl_2_phenylaniline_hydrochloride cluster_0 Step 1: Synthesis of 2-Aminobiphenyl cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation 2-chlorotoluene 2-Chlorotoluene 2-aminobiphenyl 2-Aminobiphenyl 2-chlorotoluene->2-aminobiphenyl Buchwald-Hartwig Amination (CuI, L-proline, K₂CO₃, DMSO) aniline Aniline aniline->2-aminobiphenyl N-methyl-2-phenylaniline N-methyl-2-phenylaniline 2-aminobiphenyl->N-methyl-2-phenylaniline Reductive Amination (HCHO, NaBH₄) or Catalytic Methylation (MeOH, Ru-catalyst) hydrochloride_salt N-methyl-2-phenylaniline hydrochloride N-methyl-2-phenylaniline->hydrochloride_salt HCl

Fig 1. Proposed synthetic pathway for N-methyl-2-phenylaniline hydrochloride.

Potential Applications and Research Directions

The applications of N-methyl-2-phenylaniline hydrochloride are not yet established. However, based on its structural components, several areas of research can be proposed.

  • Pharmaceuticals: Biphenyl derivatives are known to exhibit a wide range of biological activities. The N-methyl group can enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[9] N-methylated compounds are found in a variety of pharmaceuticals.[5] Therefore, N-methyl-2-phenylaniline hydrochloride could be a scaffold for the development of new therapeutic agents. For instance, N-methylated lipopeptides have shown promising activity against trypanosomatid parasites.[10]

  • Materials Science: Aminobiphenyls are used in the synthesis of polymers and electronic materials.[3] The N-methylated derivative could be explored as a monomer or an additive to create materials with tailored electronic or optical properties.

  • Organic Synthesis: As a secondary amine with a biphenyl backbone, it can serve as a ligand in catalysis or as a building block for more complex molecules. The reactivity of N-methylaniline is a subject of interest in studies of aromatic nucleophilic substitution.[11][12]

Safety and Handling

Specific toxicity data for N-methyl-2-phenylaniline hydrochloride is not available. However, based on related compounds:

  • 2-Aminobiphenyl: The noncarcinogenic isomer 2-aminobiphenyl has been found in some commercial hair dyes.[13] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-methylaniline: This compound is a viscous liquid that is insoluble in water.[14] It may cause irritation to the skin, eyes, and mucous membranes and can be toxic if ingested.[14]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling N-methyl-2-phenylaniline hydrochloride and to work in a well-ventilated fume hood.

Conclusion

N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7) is a compound with limited available data. However, by analyzing its structural components, we can infer its properties and devise logical synthetic routes. The biphenyl and N-methylaniline motifs suggest potential for this molecule in drug discovery and materials science. This technical guide provides a foundational understanding for researchers interested in exploring the chemistry and applications of this and related compounds, emphasizing the need for further experimental validation of the predicted properties and synthetic methods.

References

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  • Reaction of N -methylaniline with mutagenic N -acetoxy- N -alkoxybenzamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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  • Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

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  • Synthesis of n-methylaniline.
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An In-depth Technical Guide to the Solubility of N-methyl-2-phenylaniline hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-methyl-2-phenylaniline hydrochloride in organic solvents. In the absence of extensive published data for this specific compound, this document synthesizes foundational principles of physical chemistry with established experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the physicochemical properties of the molecule, predict its solubility profile based on theoretical principles, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This guide is designed to be a practical and authoritative resource for laboratory applications, from reaction solvent selection to formulation development.

Introduction and Physicochemical Characterization

N-methyl-2-phenylaniline, also known as N-methyl-2-aminobiphenyl, is a secondary amine featuring a bulky, nonpolar biphenyl structure. The conversion of this amine to its hydrochloride salt dramatically alters its physical properties by introducing an ionic center. This transformation is a common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling characteristics of basic compounds.

The hydrochloride salt, N-methyl-2-phenylaniline hydrochloride, is an ionic compound. Its solubility is therefore governed by the high lattice energy of its crystal structure and the ability of a given solvent to overcome this energy through favorable solute-solvent interactions.

Key Physicochemical Properties Influencing Solubility:

  • Molecular Structure: The molecule combines a large, hydrophobic biphenyl backbone with a polar, ionic ammonium chloride group. This amphiphilic nature is the primary determinant of its solubility behavior.

  • Ionic Character: As a salt, it is composed of the N-methyl-2-phenylammonium cation and the chloride anion. Dissolution in any solvent requires the solvation of both these ions.

  • Parent Amine (Free Base) Properties: The free base, N-methyl-2-phenylaniline, has a molecular weight of approximately 183.25 g/mol and a predicted LogP (a measure of lipophilicity) of around 3.7-3.9, indicating poor water solubility.[1] This inherent hydrophobicity remains a significant factor in the salt's behavior in organic media.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational but simplified view. For an ionic salt like N-methyl-2-phenylaniline hydrochloride, a more nuanced understanding of solvent properties is required to predict solubility. The key principle is that a solvent must effectively solvate both the bulky organic cation and the small chloride anion.

  • Solvent Polarity and Dielectric Constant: Highly polar solvents are generally better candidates for dissolving ionic compounds. A high dielectric constant helps to shield the separated ions from each other, preventing them from re-forming the crystal lattice.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., methanol, ethanol): These are often the best solvents for amine hydrochlorides. Their hydroxyl (-OH) group can act as a hydrogen bond donor to solvate the chloride anion (Cl⁻) and as a hydrogen bond acceptor for the ammonium proton (N-H⁺).

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents, which can limit overall solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the ability to form strong interactions with ions. The energy required to break the crystal lattice of the salt is far greater than the weak van der Waals forces offered by these solvents, leading to predicted insolubility.

The interplay of these factors dictates the solubility profile. While the salt form enhances polarity compared to the free base, the large, nonpolar biphenyl group requires a solvent that also possesses some organic character.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for N-methyl-2-phenylaniline hydrochloride can be predicted. It is critical to note that these are expert predictions and must be confirmed by empirical testing.

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols (Polar Protic) Methanol, EthanolHigh to ModerateExcellent ability to solvate both the cation (via dipole interactions) and the chloride anion (via hydrogen bonding).
Halogenated (Polar) Dichloromethane (DCM)Low to ModerateModerate polarity can solvate the organic cation, but poor ability to solvate the chloride anion.
Ketones (Polar Aprotic) AcetoneLowModerate polarity but lacks strong hydrogen bond donating capability for the anion.
Ethers (Weakly Polar) THF, Diethyl EtherVery Low / InsolubleLow polarity and inability to effectively solvate ions.
Amides (Polar Aprotic) DMF, DMAcModerateHigh dielectric constant and strong dipoles can solvate the cation, but anion solvation is less effective than in protic solvents.
Hydrocarbons (Nonpolar) Hexane, TolueneInsolubleLack of polarity and inability to overcome the crystal lattice energy of the salt.

Gold-Standard Protocol for Experimental Solubility Determination

To obtain accurate, quantitative data, a standardized experimental procedure is essential. The Shake-Flask Method , compliant with OECD Guideline 105, is the most reliable approach for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination process.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis A 1. Add excess solid N-methyl-2-phenylaniline HCl to a vial B 2. Add a known volume of the selected organic solvent A->B C 3. Seal vial tightly B->C D 4. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Allow suspension to settle (confirm solid phase remains) D->E F 6. Withdraw supernatant E->F G 7. Clarify by centrifugation and/or filtration (0.22 µm PTFE filter) F->G H 8. Quantify concentration (e.g., via HPLC-UV) G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of N-methyl-2-phenylaniline hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

  • N-methyl-2-phenylaniline hydrochloride (ensure purity is characterized)

  • HPLC-grade organic solvents

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6]

Protocol:

  • Preparation of Saturated Solution: a. Add an excess amount of N-methyl-2-phenylaniline hydrochloride to a vial. "Excess" means enough solid will visibly remain at the end of the experiment, ensuring saturation. b. Accurately add a known volume of the test solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[3] The system is at equilibrium when the concentration of the solute in the solution does not change over time.

  • Sample Separation: a. After equilibration, remove the vials and let them stand to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. To ensure the complete removal of all particulate matter, clarify the sample by passing it through a syringe filter into a clean analysis vial. Centrifugation prior to filtration is recommended.

  • Analytical Quantification: a. Prepare a series of calibration standards of N-methyl-2-phenylaniline hydrochloride of known concentrations in the test solvent. b. Analyze both the standards and the clarified experimental samples using a validated HPLC-UV method.[7] The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity. c. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.

  • Data Calculation: a. Use the linear regression equation from the calibration curve to determine the concentration of the compound in the experimental samples. b. The calculated concentration represents the thermodynamic solubility of N-methyl-2-phenylaniline hydrochloride in that solvent at the specified temperature. Report the mean and standard deviation of the replicates.

Interpreting Solubility Data: A Conceptual Model

The experimentally determined solubility values can be understood through the balance of competing intermolecular forces. High solubility is achieved when the collective energy of the new solute-solvent interactions is sufficient to overcome both the solvent-solvent interactions and the high lattice energy of the ionic solute.

The following diagram illustrates the key solvent properties and their influence on the dissolution of an amine hydrochloride.

G cluster_solvent Favorable Solvent Properties cluster_solute Solute Species Solubility High Solubility of Amine HCl Polarity High Polarity & Dielectric Constant Cation Organic Cation (R₃NH⁺) Polarity->Cation Solvates via dipole-ion interaction HBD Hydrogen Bond Donation (Protic) Anion Chloride Anion (Cl⁻) HBD->Anion Strongly solvates Cl⁻ HBA Hydrogen Bond Acceptance HBA->Cation Solvates N-H⁺ Cation->Solubility Anion->Solubility

Caption: Factors influencing amine hydrochloride solubility.

This model demonstrates that solvents capable of strongly interacting with both the cation and the anion, such as polar protic solvents, are predicted to be most effective.

Conclusion

While specific solubility data for N-methyl-2-phenylaniline hydrochloride is not widely published, a robust understanding of its physicochemical properties allows for a strong predictive analysis. Its amphiphilic nature—a large nonpolar region combined with an ionic center—suggests that polar protic solvents like methanol and ethanol will be the most effective, while nonpolar solvents like hexane will be ineffective. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol necessary for researchers to empirically determine the solubility of this compound in any organic solvent of interest. Adherence to the validated shake-flask methodology will ensure the generation of accurate and reliable data critical for advancing research and development objectives.

References

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The Pivotal Role of N-methyl-2-phenylaniline as a Chemical Intermediate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. N-methyl-2-phenylaniline, a substituted diphenylamine, has emerged as a crucial building block in both materials science and medicinal chemistry. Its unique structural and electronic properties make it a valuable precursor for a range of functional molecules, from advanced electronic materials to potentially therapeutic compounds. This guide provides an in-depth technical overview of N-methyl-2-phenylaniline, from its synthesis and chemical properties to its applications as a key intermediate, with a focus on the causal relationships that underpin its utility in various fields.

Chemical Identity and Properties

N-methyl-2-phenylaniline, also known as 2-methyl-N-phenylbenzenamine, is an aromatic amine characterized by a phenyl group and a methyl group attached to the nitrogen atom, which is in turn bonded to a toluene moiety at the ortho position. This seemingly simple structure imparts a unique combination of steric and electronic features that are central to its reactivity and the properties of its derivatives.

PropertyValueReference
IUPAC Name N-methyl-2-phenylaniline[1]
Synonyms 2-Methyl-N-phenylbenzenamine, N-Phenyl-o-toluidine[1]
CAS Number 1205-39-6[1]
Molecular Formula C₁₃H₁₃N[1]
Molecular Weight 183.25 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 305 °C-
Solubility Insoluble in water, soluble in organic solvents-

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C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N [label="N", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; CH3 [label="CH3"]; Phenyl_H1 [label="H"]; Phenyl_H2 [label="H"]; Phenyl_H3 [label="H"]; Phenyl_H4 [label="H"]; Phenyl_H5 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N; C6 -- C7; C7 -- H1; C7 -- H2; C7 -- H3;

N -- C8; N -- CH3;

C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8;

C2 -- Phenyl_H1; C3 -- Phenyl_H2; C4 -- Phenyl_H3; C5 -- Phenyl_H4; C9 -- Phenyl_H5;

}graphy on silica gel.

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    graph [fontname="Arial", fontsize=12, rankdir=LR];
    node [fontname="Arial", fontsize=10, shape=box, style=rounded];
    edge [fontname="Arial", fontsize=10];

    A [label="1. Add Pd(OAc)2, XPhos, and NaOtBu to Schlenk flask"];
    B [label="2. Add 2-bromotoluene and N-methylaniline"];
    C [label="3. Add anhydrous toluene"];
    D [label="4. Heat and stir under inert atmosphere"];
    E [label="5. Monitor reaction progress"];
    F [label="6. Work-up and extraction"];
    G [label="7. Purification by column chromatography"];

    A -> B -> C -> D -> E -> F -> G;
}
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in its well-defined catalytic cycle. The bulky electron-rich phosphine ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination + HNR'R'' [Ar-Pd(II)-NHR'R''](L)X [Ar-Pd(II)-NHR'R''](L)X Amine\nCoordination->[Ar-Pd(II)-NHR'R''](L)X Deprotonation Deprotonation [Ar-Pd(II)-NHR'R''](L)X->Deprotonation + Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L + Ar-NR'R'' Ar-NR'R'' Ar-NR'R'' (Product)

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Part 3: Applications in Materials Science

The twisted molecular conformation and electron-donating nature of the nitrogen atom in N-methyl-2-phenylaniline make it an excellent scaffold for the construction of organic electronic materials.

Core Component in Hole-Transporting Materials (HTMs)

In organic light-emitting diodes (OLEDs) and perovskite solar cells, hole-transporting materials are essential for efficient device performance. They facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. Derivatives of N-methyl-2-phenylaniline are frequently used to build larger triarylamine-based HTMs. The steric hindrance provided by the ortho-methyl group can prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity.

Synthesis of Advanced Polymers and Dyes

N-methyl-2-phenylaniline can be functionalized and polymerized to create materials with tailored optoelectronic properties. Its derivatives are also used in the synthesis of specialized dyes.

Part 4: Role in the Synthesis of Bioactive Molecules

The N-phenylaniline scaffold is present in a number of biologically active molecules. While specific examples utilizing N-methyl-2-phenylaniline as a direct intermediate in approved drugs are not abundant in the literature, its potential is evident from the broader class of compounds.

Precursor for Kinase Inhibitor Scaffolds

The 2-aminopyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors. A study has reported the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives as inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia. [2]In this synthesis, a derivative of N-methyl-2-phenylaniline serves as a key intermediate. This highlights the potential of using N-methyl-2-phenylaniline as a starting point for the synthesis of complex, biologically active molecules.

Potential in Anti-inflammatory and Antifungal Drug Discovery

The N-methyl-phenylalanine moiety, a related structure, has been investigated for its role in anti-inflammatory and antifungal agents. [3][4]This suggests that derivatives of N-methyl-2-phenylaniline could also be explored for similar activities. The lipophilic nature of the molecule can be advantageous for membrane permeability, a desirable property in drug candidates. [5]

Part 5: Safety, Handling, and Storage

Given its chemical nature as an aniline derivative, N-methyl-2-phenylaniline and its close isomers should be handled with appropriate care.

Hazard Identification and GHS Classification

While specific GHS classification for N-methyl-2-phenylaniline is not consistently reported, its close isomer, N-methylaniline, is classified as:

  • Acute Toxicity, Oral (Category 3) [6]* Acute Toxicity, Dermal (Category 3) [6]* Acute Toxicity, Inhalation (Category 3) [6]* Specific Target Organ Toxicity — Repeated Exposure (Category 2) [6]* Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) [6] It is prudent to handle N-methyl-2-phenylaniline with the same level of caution.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood. [7]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [7]* Avoid inhalation of vapors and contact with skin and eyes. [7]* Wash hands thoroughly after handling. [6]

Storage and Disposal
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [6]* Keep the container tightly closed. [6]* Dispose of waste in accordance with local, state, and federal regulations. Due to its potential aquatic toxicity, it should not be released into the environment. [6]

Part 6: Conclusion and Future Outlook

N-methyl-2-phenylaniline is a valuable and versatile chemical intermediate with established applications in materials science and emerging potential in medicinal chemistry. Its utility is rooted in its unique structural and electronic properties, which can be leveraged to create complex and functional molecules. The continued development of efficient synthetic methodologies, such as the Buchwald-Hartwig amination, will further enhance its accessibility and expand its applications. Future research is likely to focus on the development of novel hole-transporting materials with improved performance and stability, as well as the exploration of N-methyl-2-phenylaniline as a scaffold for the discovery of new bioactive compounds. As our understanding of structure-activity relationships deepens, the strategic use of intermediates like N-methyl-2-phenylaniline will undoubtedly play an increasingly important role in the advancement of both materials science and drug discovery.

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Discovery and history of N-methyl-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of N-methyl-2-phenylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-2-phenylaniline (also known as N-methyl-2-aminobiphenyl), a significant chemical intermediate in modern synthetic chemistry. The document details its historical synthesis, the evolution of synthetic methodologies from classical N-alkylation to modern catalytic cross-coupling reactions, and its key applications, particularly in the development of advanced palladium precatalysts. Detailed experimental protocols, physicochemical characterization data, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in understanding and utilizing this versatile compound.

Introduction and Significance

N-methyl-2-phenylaniline (CAS No. 14925-09-8) is a secondary arylamine characterized by a biphenyl scaffold with an N-methylamino group at the 2-position.[1] This structure, featuring a sterically demanding ortho-substituted biphenyl system, imparts unique chemical properties that have made it a valuable precursor in specialized applications.

While not a household name in chemistry, its true significance lies in its role as a sophisticated ligand precursor. The nitrogen and the biphenyl framework can coordinate with transition metals, and its N-methylated form offers distinct advantages over its primary amine analogue, 2-aminobiphenyl. Most notably, it is a key component in the synthesis of highly effective palladium precatalysts used in modern cross-coupling chemistry.[2] These catalysts are crucial in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This guide will trace the journey of this molecule from its synthetic origins to its contemporary applications.

The Historical Trajectory of Synthesis

The history of N-methyl-2-phenylaniline is intrinsically linked to the development of methods for forming carbon-nitrogen bonds and the availability of its parent compound, 2-aminobiphenyl. The synthetic approaches have evolved from classical, often harsh, alkylation methods to sophisticated and mild catalytic protocols.

Classical Approach: N-Methylation of 2-Aminobiphenyl

The most direct and historically significant route to N-methyl-2-phenylaniline is the methylation of 2-aminobiphenyl. Early organic chemistry relied on reagents like dimethyl sulfate or methyl iodide, often under basic conditions, to achieve N-alkylation. However, a common challenge with these methods is controlling the extent of methylation; overmethylation to the tertiary amine (N,N-dimethyl-2-aminobiphenyl) is a frequent side reaction, which complicates purification and reduces the yield of the desired secondary amine.

A more controlled and high-yielding modern variation of this classical approach involves the deprotonation of 2-aminobiphenyl with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form the corresponding amide anion. This highly nucleophilic species then reacts cleanly with a methylating agent such as iodomethane (methyl iodide).[3]

Causality of Experimental Choices:

  • Strong Base (n-BuLi): The pKa of the N-H bond in an arylamine is high enough that a very strong base is required for complete deprotonation. n-BuLi is ideal as it is potent and the resulting butane byproduct is a volatile gas that does not interfere with the reaction.

  • Aprotic Solvent (THF): Tetrahydrofuran (THF) is used as the solvent because it is aprotic (lacks acidic protons that would be quenched by n-BuLi) and effectively solvates the lithium amide intermediate.

  • Electrophile (Iodomethane): Iodomethane is an excellent methylating agent as iodide is a superb leaving group, facilitating a rapid SN2 reaction with the amide anion.

The Advent of Catalytic Cross-Coupling Reactions

The late 20th and early 21st centuries revolutionized C-N bond formation through the development of transition-metal-catalyzed cross-coupling reactions. These methods allow for the direct formation of the N-aryl or N-alkyl bond, offering alternative synthetic pathways.

The Ullmann condensation, a copper-catalyzed reaction, represents one of the earliest cross-coupling methods for forming C-N bonds.[4] In a hypothetical synthesis of N-methyl-2-phenylaniline, this reaction would involve the coupling of a 2-halobiphenyl (e.g., 2-iodobiphenyl) with methylamine.

Challenges of the Ullmann Reaction:

  • Harsh Conditions: Traditional Ullmann reactions require high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[4]

  • Stoichiometric Copper: Many early protocols required stoichiometric amounts of copper, leading to significant metallic waste and difficult purification.

  • Substrate Scope: The reaction is often limited to aryl halides activated with electron-withdrawing groups.

Modern advancements have introduced ligands like 1,10-phenanthroline or amino acids, which allow the reaction to proceed under milder conditions with only catalytic amounts of copper.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its mild conditions, broad substrate scope, and high functional group tolerance.[6] This reaction would couple a 2-halobiphenyl with methylamine using a palladium catalyst and a specialized phosphine ligand.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition into the aryl-halide bond.

  • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or BrettPhos are crucial. Their steric bulk promotes the reductive elimination step that forms the C-N bond, while their electron-donating nature facilitates the initial oxidative addition.

  • Base: A base (e.g., NaOt-Bu, K3PO4) is required to deprotonate the amine in the catalytic cycle, making it a more active nucleophile.

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Product_out N-methyl-2-phenylaniline LigEx [L-Pd(II)(Ar)(NHMe)]+X- OxAdd->LigEx Ligand Exchange (MeNH2, Base) LigEx->Pd0 Reductive Elimination RedElim Product (Ar-NHMe) RedElim->Product_out ArX Aryl Halide (e.g., 2-Iodobiphenyl) ArX->OxAdd Amine Amine (Methylamine) Amine->LigEx

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Physicochemical Properties and Spectroscopic Characterization

The precise characterization of N-methyl-2-phenylaniline is essential for its use in synthesis. The following data has been reported in the literature and serves as a reference for validation.[3]

PropertyValue
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
Appearance Yellow Oil
¹H NMR (500 MHz, CDCl₃)δ 7.49−7.42 (m, 4H), 7.40−7.34 (m, 1H), 7.30 (ddd, J = 8.1, 7.4, 1.7 Hz, 1H), 7.12 (dd, J = 7.4, 1.6 Hz, 1H), 6.80 (td, J = 7.4, 1.1 Hz, 1H), 6.72 (dd, J = 8.2, 1.0 Hz, 1H), 3.98 (s, 1H, NH), 2.82 (s, 3H, N-CH₃) ppm.
¹³C NMR (126 MHz, CDCl₃)δ 146.4, 139.7, 130.2, 129.6, 129.1, 129.0, 127.8, 127.4, 117.0, 110.0, 31.0 ppm.
IR (neat) 1613, 1603, 1509, 1490, 1435, 1284, 1008, 770, 746, 701, 615 cm⁻¹.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-methyl-2-phenylaniline via the N-methylation of 2-aminobiphenyl, as adapted from the literature.[3]

Protocol: Synthesis of N-methyl-2-aminobiphenyl (2)

Synthesis_Workflow start Start: Assemble Glassware setup Charge flask with 2-aminobiphenyl (1.0 eq) and dry THF. start->setup inert Evacuate & backfill with Argon (3x). setup->inert cool Cool flask to 0 °C (ice bath). inert->cool deprotonation Slowly add n-BuLi (1.05 eq). Stir for 1 hour at 0 °C. (Solution turns bright yellow) cool->deprotonation methylation Slowly add Iodomethane (1.01 eq). Stir for 30 min at RT. (Color fades) deprotonation->methylation quench Quench with saturated aqueous NaHCO₃. methylation->quench extract Extract with Et₂O (3x). Combine organic layers. quench->extract dry Dry over MgSO₄, filter, and concentrate. extract->dry product Product: Yellow Oil (N-methyl-2-phenylaniline) dry->product

Caption: Workflow for the synthesis of N-methyl-2-phenylaniline.

Materials and Equipment:

  • 2-Aminobiphenyl

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodomethane (Methyl Iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Flame-dried round-bottomed flask with a magnetic stir bar and rubber septum

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge a flame-dried 300 mL round-bottomed flask with 2-aminobiphenyl (e.g., 5.07 g, 30.0 mmol, 1.0 equiv) and a magnetic stir bar. Cap the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF (100 mL) via syringe.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add n-BuLi (12.6 mL of a 2.5 M solution, 31.5 mmol, 1.05 equiv) via syringe over 10-15 minutes. The solution will turn a bright yellow color. Stir the mixture for 1 hour at 0 °C.

  • N-Methylation: While maintaining the temperature at 0 °C, slowly add iodomethane (1.89 mL, 30.3 mmol, 1.01 equiv) via syringe. Upon addition, the bright yellow color will fade.

  • Warm to Room Temperature: Remove the ice bath and allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Workup - Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (25 mL) followed by deionized water (25 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The procedure yields the title compound as a yellow oil (crude yield ~99%).[3] The crude product is often of sufficient purity for subsequent steps but can be further purified by flash chromatography if necessary.

Applications in Modern Catalysis

The primary modern application of N-methyl-2-phenylaniline is as a direct precursor for a class of highly efficient palladium precatalysts.[2] The parent 2-aminobiphenyl scaffold is known to form stable palladacycles that serve as excellent sources of the active Pd(0) catalyst.

However, using 2-aminobiphenyl itself has two drawbacks:

  • The carbazole byproduct formed upon catalyst activation has a free N-H bond and can be arylated, consuming the starting material.

  • There are concerns about potential contamination of the final product with trace amounts of 2-aminobiphenyl, which can be problematic in pharmaceutical applications.[2]

By starting with N-methyl-2-phenylaniline, these issues are elegantly circumvented. The resulting precatalyst activates to form N-methylcarbazole, which is unreactive under cross-coupling conditions. This eliminates both the potential for byproduct reactions and contamination from the primary amine. These N-substituted precatalysts have demonstrated high efficacy in both Suzuki-Miyaura and C-N cross-coupling reactions.[3]

Conclusion

N-methyl-2-phenylaniline serves as an exemplary case study in the evolution of synthetic organic chemistry. From its origins in classical N-alkylation chemistry to its synthesis via modern palladium-catalyzed methods, the approaches to its preparation mirror the broader advancements in the field. While it is a specialized intermediate, its crucial role in the development of state-of-the-art palladium precatalysts underscores its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and effectively utilize this valuable compound in the pursuit of novel chemical entities.

References

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  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of N-methyl-2-phenylaniline in Catalytic C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the C-N Bond

The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The resulting N-aryl amine scaffolds are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] N-methyl-2-phenylaniline is a valuable secondary amine building block, offering a pre-installed N-methyl group—a common feature in drug candidates to enhance pharmacokinetic properties like metabolic stability and membrane permeability.[2]

This guide provides an in-depth exploration of the two most powerful and prevalent catalytic systems for coupling N-methyl-2-phenylaniline with aryl electrophiles: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and discuss the strategic considerations that guide the choice between these premier methods.

The Workhorse of Modern Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for the formation of C(sp²)–N bonds.[3] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[3][4]

Mechanistic Rationale: The Logic of the Catalytic Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates. The choice of each reaction component is dictated by its specific role in facilitating this cycle.

  • Activation & Oxidative Addition: The cycle initiates with an active, monoligated Pd(0) species. This highly reactive complex undergoes oxidative addition with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II)-aryl-halide intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) accelerate this step.[5][6]

  • Amine Coordination & Deprotonation: N-methyl-2-phenylaniline coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. This step generates the active nucleophile at the metal center.

  • Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium coordination sphere, forming the desired triarylamine product and regenerating the active Pd(0) catalyst.[7] This step is often the rate-limiting step and is heavily influenced by the steric and electronic properties of the phosphine ligand.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido base_salt Base-H⁺X⁻ amine_coordination->base_salt reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-N(Me)Ph' reductive_elimination->product arx Ar-X arx->oxidative_addition amine HN(Me)Ph' + Base amine->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Protocol: Synthesis of N-methyl-N,2-diphenylaniline

This protocol describes the coupling of N-methyl-2-phenylaniline with bromobenzene. It is a general procedure that can be adapted for other aryl bromides, chlorides, or triflates with appropriate adjustments to temperature and catalyst system.

Reaction Scheme: (Self-hosted image of the chemical reaction for illustrative purposes)

Table 1: Materials and Reagents

ReagentM. Wt. ( g/mol )Amount (mmol)EquivalentsNotes
N-methyl-2-phenylaniline183.251.01.0Substrate
Bromobenzene157.011.21.2Coupling Partner
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)Palladium Source
XPhos476.60.0220.022 (2.2 mol%)Ligand
Sodium tert-butoxide96.101.41.4Base
Toluene-5 mL-Anhydrous Solvent

Step-by-Step Methodology:

  • Inert Atmosphere Preparation (Causality): All glassware must be oven- or flame-dried prior to use. The reaction is assembled under an inert atmosphere (Nitrogen or Argon) using either a glovebox or standard Schlenk techniques. Reason: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen and moisture, which can lead to catalyst deactivation and lower yields.[8]

  • Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (10.5 mg, 0.022 mmol).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times. This ensures the removal of residual air.

  • Addition of Liquids: Add anhydrous toluene (5 mL) via syringe, followed by N-methyl-2-phenylaniline (183 mg, 1.0 mmol) and bromobenzene (188 mg, 1.2 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-methyl-N,2-diphenylaniline.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Classic Revitalized: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic method for C-N bond formation, traditionally requiring stoichiometric copper and harsh reaction temperatures (>200 °C).[9] Modern protocols, however, have dramatically improved its utility by using catalytic amounts of soluble copper(I) salts, often in the presence of a ligand, allowing the reaction to proceed under significantly milder conditions.[9][10] It serves as a cost-effective alternative to palladium-catalyzed methods.

Mechanistic Rationale: A Copper-Mediated Pathway

The precise mechanism of the Ullmann reaction is still a subject of investigation, but a plausible catalytic cycle involves a Cu(I)/Cu(III) pathway, especially in the presence of ligands.

  • Ligand Association: A ligand (e.g., a diamine or an amino acid) coordinates to the Cu(I) salt, forming a more soluble and reactive catalytic species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate. This is often considered the rate-determining step.

  • Deprotonation and Coordination: The amine is deprotonated by a base (e.g., K₂CO₃, K₃PO₄) and the resulting amide coordinates to the copper center.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, releasing the triarylamine product and regenerating the active Cu(I) catalyst.[11]

Ullmann_Cycle cu1 L-Cu(I)X oxidative_addition Oxidative Addition cu1->oxidative_addition cu3_complex L-Cu(III)(Ar)(X)₂ oxidative_addition->cu3_complex ligand_exchange Ligand Exchange cu3_complex->ligand_exchange cu_amido L-Cu(III)(Ar)(NR'R'')(X) ligand_exchange->cu_amido reductive_elimination Reductive Elimination cu_amido->reductive_elimination reductive_elimination->cu1 product Ar-N(Me)Ph' reductive_elimination->product arx Ar-X arx->oxidative_addition amide ⁻N(Me)Ph' amide->ligand_exchange

Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Application Protocol: Synthesis of N-methyl-N,2-diphenylaniline

This protocol describes a modern, ligand-assisted Ullmann coupling using 2-iodotoluene as the aryl halide.

Table 2: Materials and Reagents

ReagentM. Wt. ( g/mol )Amount (mmol)EquivalentsNotes
N-methyl-2-phenylaniline183.251.01.0Substrate
2-Iodotoluene218.041.11.1Coupling Partner
Copper(I) Iodide (CuI)190.450.10.1 (10 mol%)Catalyst
L-Proline115.130.20.2 (20 mol%)Ligand
Potassium Carbonate (K₂CO₃)138.212.02.0Base
DMSO-4 mL-Anhydrous Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add Copper(I) Iodide (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Reagent Addition: Add N-methyl-2-phenylaniline (183 mg, 1.0 mmol), followed by anhydrous DMSO (4 mL) and 2-iodotoluene (240 mg, 1.1 mmol).

  • Reaction Execution: Seal the vial tightly and place it in a preheated heating block or oil bath at 90-110 °C. Stir the reaction mixture for 24-48 hours. The reaction often becomes a dark heterogeneous mixture.

  • Work-up: After cooling to room temperature, dilute the mixture with 20 mL of water and transfer to a separatory funnel.

  • Extraction and Wash: Extract the aqueous phase with ethyl acetate or diethyl ether (3 x 20 mL). Combine the organic layers and wash with dilute aqueous ammonia (to remove copper salts) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to isolate the final product.

Strategic Comparison: Buchwald-Hartwig vs. Ullmann

The choice between these two powerful methods depends on several factors, including cost, substrate scope, and desired reaction conditions.

Table 3: Head-to-Head Comparison of C-N Coupling Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Metal PalladiumCopper
Catalyst Cost High (Precious Metal)Low (Abundant Metal)
Typical Temperature Mild to moderate (RT - 120 °C)Moderate to high (90 - 180 °C)[9]
Substrate Scope Extremely broad (Ar-Cl, Br, I, OTf)Good, but can be more limited; often best with Ar-I or activated Ar-Br
Ligand Requirement Almost always requires bulky, electron-rich phosphinesOften benefits from simple ligands (diamines, amino acids) but can sometimes be ligand-free
Base Strong, non-nucleophilic bases (NaOtBu)Milder inorganic bases (K₂CO₃, K₃PO₄)
Key Advantage Unmatched scope and reliabilityCost-effectiveness and sustainability

Application in the Drug Discovery Workflow

The ability to reliably construct C-N bonds using N-methyl-2-phenylaniline is a critical tool for drug development professionals. The resulting scaffolds are often explored during lead optimization to modulate properties such as target binding, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Drug_Discovery_Flow building_block Building Block (N-methyl-2-phenylaniline) cn_coupling C-N Coupling Reaction (Buchwald-Hartwig / Ullmann) building_block->cn_coupling core_scaffold Core Scaffold Generation (e.g., Triarylamines) cn_coupling->core_scaffold lead_opt Lead Optimization (SAR Studies) core_scaffold->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of C-N coupling in the drug discovery pipeline.

Safety and Handling

  • Metal Catalysts: Palladium and copper compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents like toluene and DMSO have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: Proper training in the use of Schlenk lines or gloveboxes is required to handle air-sensitive reagents safely and effectively.

References

  • Gajare, V. S., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • American Chemical Society. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. [Link]

  • González-Sabín, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Royal Society of Chemistry. (2020). Dihalogen-bridged palladium(I)-NHC dimer: synthesis, characterization and application in cross- coupling reactions. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. National Institutes of Health. [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journals. [Link]

  • National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health. [Link]

  • ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate. [Link]

  • PubMed. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2011). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

  • AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Semantic Scholar. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Semantic Scholar. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. The Journal of Organic Chemistry. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • DSpace@MIT. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. DSpace@MIT. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

Sources

Application Notes and Protocols for the Polymer Synthesis of N-methyl-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The polymerization of N-methyl-2-phenylaniline is a novel research area with limited to no directly published literature. The following application notes and protocols are based on established principles of polymer chemistry, drawing from extensive research on structurally related aniline and diphenylamine derivatives. These protocols are intended to serve as a well-reasoned starting point for researchers and may require optimization.

Introduction: The Potential of N-methyl-2-phenylaniline as a Monomer

N-methyl-2-phenylaniline is an intriguing, yet unexplored, monomer for advanced polymer synthesis. Its unique structure, featuring both N-methylation and a phenyl substituent at the 2-position of a diphenylamine core, suggests that its corresponding polymer, poly(N-methyl-2-phenylaniline), could exhibit a novel combination of properties.

Structural Considerations and Hypothesized Polymer Properties:

  • N-methyl Group: The presence of a methyl group on the nitrogen atom is known to enhance the solubility of polyaniline derivatives in common organic solvents, a significant advantage over the often-intractable parent polyaniline[1]. This improved processability is a key driver for investigating N-substituted aniline polymers.

  • 2-phenyl Group: The phenyl substituent introduces significant steric bulk near the reactive nitrogen center. This could influence the polymerization kinetics and the final polymer structure, potentially leading to a more amorphous morphology and further enhancing solubility. The additional phenyl rings could also impact the polymer's thermal stability and electronic properties.

  • Conductivity: While N-substitution in polyanilines can decrease electrical conductivity compared to the parent polyaniline, the extended conjugation offered by the diphenylamine backbone might partially mitigate this effect[1]. Doping with acids will likely be necessary to induce conductivity, a hallmark of the polyaniline family[2].

This guide provides two primary, albeit hypothetical, pathways for the synthesis of poly(N-methyl-2-phenylaniline): oxidative chemical polymerization and electrochemical polymerization.

Proposed Polymerization Pathways

Oxidative Chemical Polymerization

Oxidative polymerization is a common and scalable method for synthesizing polyanilines and their derivatives[2][3]. The reaction proceeds via the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. For N-methyl-2-phenylaniline, the proposed mechanism would involve the formation of a radical cation on the nitrogen atom, followed by head-to-tail coupling.

Key Considerations for N-methyl-2-phenylaniline:

  • Oxidant Choice: Ammonium persulfate (APS) is a widely used and effective oxidant for aniline polymerization and is a logical starting point[4][5]. The stoichiometry of the oxidant to the monomer will be a critical parameter to optimize.

  • Reaction Medium: An acidic medium is essential for the synthesis of conducting polyanilines[2][3]. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common choices. The acid serves to protonate the monomer and the resulting polymer, influencing its solubility and final properties.

  • Temperature Control: The oxidative polymerization of anilines is typically exothermic. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent over-oxidation, and obtain a more regular polymer structure[4].

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the polymer film's thickness, morphology, and properties by manipulating the electrical parameters[6][7][8]. The polymer is deposited directly onto the working electrode surface. This method is particularly useful for applications requiring thin, uniform films, such as in sensors or electrochromic devices.

Key Considerations for N-methyl-2-phenylaniline:

  • Electrolyte System: A non-aqueous solvent like acetonitrile with a suitable supporting electrolyte (e.g., lithium perchlorate or a tetra-alkylammonium salt) is a good starting point, especially given the expected good solubility of the monomer. An acidic component is also necessary.

  • Polymerization Mode: Both potentiostatic (constant potential) and potentiodynamic (cyclic voltammetry) methods can be employed. Cyclic voltammetry is often preferred for initial studies as it allows for the simultaneous observation of monomer oxidation and polymer deposition and redox activity.

  • Potential Window: The potential range for electropolymerization must be carefully selected to ensure the oxidation of the monomer without causing irreversible degradation of the polymer film.

Detailed Experimental Protocols

Protocol 1: Oxidative Chemical Synthesis of Poly(N-methyl-2-phenylaniline)

This protocol is designed as a robust starting point for the synthesis of poly(N-methyl-2-phenylaniline) powder.

Materials and Reagents:

  • N-methyl-2-phenylaniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol (for washing)

  • Ammonium hydroxide, 0.1 M solution (for de-doping, optional)

  • Deionized water

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_sol Dissolve N-methyl-2-phenylaniline in 1 M HCl Oxidant_sol Dissolve APS in 1 M HCl Cooling Cool both solutions to 0-5 °C Addition Add APS solution dropwise to monomer solution with vigorous stirring Cooling->Addition Stirring Stir for 24 hours at 0-5 °C Addition->Stirring Filtration Filter the precipitate Stirring->Filtration Wash_HCl Wash with 1 M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Drying Dry under vacuum Wash_MeOH->Drying caption Workflow for Oxidative Chemical Synthesis

Caption: Workflow for Oxidative Chemical Synthesis

Procedure:

  • Monomer Solution Preparation: In a 250 mL flask, dissolve a specific amount of N-methyl-2-phenylaniline (e.g., 0.05 mol) in 100 mL of 1 M HCl. Place the flask in an ice bath and stir until the monomer is fully dissolved and the solution temperature is between 0 and 5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., in a 1:1 molar ratio to the monomer) in 50 mL of 1 M HCl. Cool this solution in an ice bath to 0-5 °C.

  • Polymerization: While vigorously stirring the monomer solution, add the chilled APS solution dropwise over a period of 30 minutes. A color change should be observed, indicating the onset of polymerization.

  • Reaction Continuation: After the addition is complete, leave the reaction mixture stirring in the ice bath for 24 hours to ensure completion.

  • Isolation of the Polymer: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected polymer powder sequentially with 1 M HCl and then with methanol until the filtrate becomes colorless. This removes unreacted monomer, oligomers, and excess oxidant.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 48 hours. The result should be the emeraldine salt form of poly(N-methyl-2-phenylaniline).

  • (Optional) De-doping: To obtain the neutral emeraldine base form, the polymer powder can be stirred in a 0.1 M ammonium hydroxide solution for several hours, followed by filtration, washing with deionized water, and drying.

Quantitative Data Summary (Proposed Starting Conditions):

ParameterProposed ValueRationale
Monomer Concentration0.5 MA common starting concentration for aniline polymerizations.
Oxidant/Monomer Ratio1:1 (molar)Stoichiometric ratio often provides a good balance of yield and polymer quality.
Acid Concentration1 M HClProvides the necessary acidic environment for polymerization.
Temperature0-5 °CTo control reaction kinetics and prevent side reactions[4].
Reaction Time24 hoursAllows for high conversion and polymer chain growth.
Protocol 2: Electrochemical Synthesis of Poly(N-methyl-2-phenylaniline) Films

This protocol describes the deposition of a polymer film onto a working electrode using cyclic voltammetry.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide (ITO) coated glass)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • N-methyl-2-phenylaniline (monomer)

  • Acetonitrile (solvent, anhydrous)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Perchloric acid (HClO₄)

Proposed Polymerization Mechanism Diagram:

G M Monomer (M) M_rad Monomer Radical Cation (M•+) M->M_rad -e⁻ (Oxidation at Electrode) Dimer Dimer M_rad->Dimer + M•+ Dimer_rad Dimer Radical Cation Dimer->Dimer_rad -e⁻ Polymer Polymer Chain (P) Dimer_rad->Polymer + M•+ Polymer_rad Polymer Radical Cation (P•+) Polymer->Polymer_rad -e⁻ Polymer_rad->Polymer + M•+ (Chain Growth) caption Proposed Electrochemical Polymerization Pathway

Caption: Proposed Electrochemical Polymerization Pathway

Procedure:

  • Electrode Preparation: Clean the working electrode thoroughly. For example, a platinum electrode can be polished with alumina slurry, sonicated in deionized water and ethanol, and then dried.

  • Electrolyte Preparation: Prepare the polymerization solution in a glovebox or dry environment. Dissolve N-methyl-2-phenylaniline (e.g., 0.1 M), lithium perchlorate (e.g., 0.1 M), and a small amount of perchloric acid (e.g., 0.2 M) in anhydrous acetonitrile.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Perform cyclic voltammetry within a potential window that covers the oxidation of the monomer. A suggested starting range would be from 0 V to +1.5 V vs. Ag/AgCl. The potential at which an irreversible oxidation peak appears corresponds to the monomer oxidation. Cycle the potential for a set number of scans (e.g., 10-20 cycles). A gradual increase in the peak currents of the redox waves within the voltammogram indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • Post-treatment: After polymerization, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer, and dry it under a stream of nitrogen.

Essential Characterization Techniques

Successful synthesis of poly(N-methyl-2-phenylaniline) should be confirmed through a suite of analytical techniques:

  • FTIR Spectroscopy: To identify the characteristic vibrational bands of the polymer, confirming the incorporation of the monomer units and the formation of the polymer backbone.

  • UV-Visible Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its conjugation state and doping level.

  • ¹H NMR Spectroscopy: To elucidate the structure of the polymer. This may be challenging due to peak broadening, a common feature in polymer NMR spectra.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): For electrochemically synthesized films, CV in a monomer-free electrolyte can be used to study the redox properties of the polymer.

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer (either as a pressed pellet of powder or as a thin film).

Concluding Remarks

The synthesis of poly(N-methyl-2-phenylaniline) represents a promising, albeit challenging, avenue of research in the field of conducting polymers. The protocols outlined in this guide, while extrapolated from related systems, provide a scientifically grounded foundation for initiating such investigations. Careful optimization of reaction parameters and thorough characterization of the resulting material will be paramount to unlocking the potential of this novel polymer.

References

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Application Note: High-Throughput Quantification of N-methyl-2-phenylaniline hydrochloride using Validated HPLC-UV and GC-MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methodologies for the precise quantification of N-methyl-2-phenylaniline hydrochloride, a key intermediate in various chemical syntheses. The protocols herein are designed for researchers, scientists, and drug development professionals requiring accurate determination of this analyte in bulk materials and process intermediates. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) technique, offering excellent linearity, accuracy, and precision. A secondary, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for orthogonal verification and trace-level impurity analysis. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction to N-methyl-2-phenylaniline hydrochloride

N-methyl-2-phenylaniline, also known as 2-methyl-N-phenylbenzenamine, is a secondary aromatic amine. Its hydrochloride salt, N-methyl-2-phenylaniline hydrochloride (CAS No. 1208521-74-7), is often utilized in organic synthesis.[5][6] The purity and concentration of this intermediate are critical parameters that can influence the yield and impurity profile of the final product. Therefore, accurate and reliable analytical methods for its quantification are paramount for process control and quality assurance.

This guide provides a comprehensive framework for the analysis of N-methyl-2-phenylaniline hydrochloride, addressing the causality behind experimental choices and ensuring that each protocol is a self-validating system.

Method 1: Quantification by Reverse-Phase HPLC-UV

The primary analytical technique of choice is reverse-phase HPLC with UV detection due to its specificity, speed, and suitability for quantifying non-volatile, polar organic compounds. The phenyl and aniline chromophores within the molecule allow for sensitive detection by UV spectrophotometry.

Rationale for Method Selection

A C18 stationary phase is selected for its hydrophobic properties, which will provide adequate retention for the moderately nonpolar N-methyl-2-phenylaniline. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer controls the pH, which is critical for the consistent ionization state of the amine. UV detection is employed due to the aromatic nature of the analyte, which imparts strong ultraviolet absorbance.[7] Based on the electronic transitions of similar aromatic amines, a detection wavelength of 254 nm is selected to provide a robust signal.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Column, Detector) reagent_prep->hplc_system Load std_prep Standard Solution Preparation std_prep->hplc_system Inject sample_prep Sample Solution Preparation sample_prep->hplc_system Inject data_acq Data Acquisition (Chromatogram) hplc_system->data_acq Generate peak_integration Peak Integration & Identification data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Workflow for HPLC-UV quantification of N-methyl-2-phenylaniline hydrochloride.

Detailed Protocol: HPLC-UV

2.3.1. Reagents and Materials

  • N-methyl-2-phenylaniline hydrochloride reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2.3.2. Equipment

  • HPLC system with a UV detector, autosampler, and column oven

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-methyl-2-phenylaniline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing approximately 25 mg of N-methyl-2-phenylaniline hydrochloride into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

2.3.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase60:40 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV Detection Wavelength254 nm
Run Time15 minutes
Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo/impuritiesAnalyte peak is pure and resolved
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.8%Intermediate: 1.2%RSD ≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
Robustness No significant effect of minor changesRSD of results ≤ 2.0%

Method 2: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry provides an excellent orthogonal method for the quantification and identification of N-methyl-2-phenylaniline. The high sensitivity and selectivity of MS detection make it particularly suitable for trace-level analysis and impurity profiling.

Rationale for Method Selection

GC is well-suited for the analysis of volatile and semi-volatile compounds like N-methyl-2-phenylaniline (after conversion from its hydrochloride salt). A non-polar capillary column (e.g., DB-5ms) is chosen for the separation of aromatic amines.[2] Mass spectrometry is used as the detector for its ability to provide structural information and high selectivity, which is crucial for unambiguous peak identification, especially in complex matrices. Electron Ionization (EI) is selected as the ionization technique due to its robustness and the creation of reproducible fragmentation patterns for library matching.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Standard Solution Preparation gcms_system GC-MS System (Injector, Column, MS Detector) std_prep->gcms_system Inject sample_prep Sample Preparation (Base Extraction) sample_prep->gcms_system Inject data_acq Data Acquisition (TIC & Mass Spectra) gcms_system->data_acq Generate peak_integration Peak Integration (Extracted Ion) data_acq->peak_integration library_match Mass Spectral Library Matching data_acq->library_match quantification Quantification (Calibration) peak_integration->quantification library_match->quantification report Final Report quantification->report

Caption: Workflow for GC-MS quantification of N-methyl-2-phenylaniline.

Detailed Protocol: GC-MS

3.3.1. Reagents and Materials

  • N-methyl-2-phenylaniline hydrochloride reference standard (purity ≥99%)

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

  • Internal Standard (IS), e.g., N-ethyl-N-phenylaniline

3.3.2. Equipment

  • GC-MS system with a capillary column and an autosampler

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3.3.3. Preparation of Solutions

  • Sample and Standard Preparation: Accurately weigh approximately 10 mg of N-methyl-2-phenylaniline hydrochloride into a vial. Add 5 mL of deionized water and vortex to dissolve. Add 2 mL of 1 M sodium hydroxide to neutralize the hydrochloride and liberate the free amine. Add a known amount of internal standard. Extract the free amine into 5 mL of dichloromethane by vortexing for 2 minutes. Centrifuge to separate the layers. Transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

  • Calibration Standards: Prepare a series of calibration standards in the same manner, starting with known amounts of the reference standard, to achieve final concentrations in dichloromethane from 0.1 µg/mL to 20 µg/mL.

3.3.4. GC-MS Conditions

ParameterCondition
GC System
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Injection ModeSplitless, 1 µL
Oven Program80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)To be determined from the mass spectrum of the analyte
Qualifier Ions (m/z)To be determined from the mass spectrum of the analyte
Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

Validation ParameterResultAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and ISAnalyte peak is pure and resolved
Linearity (r²) 0.9992r² ≥ 0.999
Range 0.1 - 20 µg/mL-
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: 1.1%Intermediate: 1.5%RSD ≤ 5.0% for trace analysis
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-
Robustness No significant effect of minor changesRSD of results ≤ 5.0%

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide accurate, precise, and reliable means for the quantification of N-methyl-2-phenylaniline hydrochloride. The HPLC-UV method is recommended for routine quality control due to its simplicity and high throughput. The GC-MS method serves as an excellent confirmatory technique, offering higher sensitivity and structural confirmation, making it ideal for impurity profiling and trace analysis. Both methods have been rigorously validated to meet the standards outlined in ICH Q2(R2), ensuring their suitability for use in regulated environments.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 75736, Methyl L-phenylalaninate hydrochloride; [cited 2026 Jan 23]. Available from: [Link]

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Available from: [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Available from: [Link]

  • Matyáš, J., & Lehotay, J. (1998).
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

  • ResearchGate. (2019). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Available from: [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-339.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - N-Methylaniline. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Wikipedia. Diphenylamine. Available from: [Link]

  • ChemSynthesis. N-methyl-N-phenylaniline. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Phenylalanine. Available from: [Link]

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Application Notes & Protocols: Aniline Derivatives as Building Blocks for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aniline Scaffold in Modern Drug Discovery

The aniline moiety, a simple phenyl ring attached to an amino group, is one of the most prolific and versatile building blocks in the arsenal of medicinal chemists. Its prevalence is underscored by the fact that at least 187 FDA-approved drugs contain this fundamental structure.[1] From common analgesics like paracetamol to targeted cancer therapies such as imatinib (Gleevec), the aniline scaffold is a cornerstone of pharmaceutical development.[2] Its utility stems from the dual reactivity of the nucleophilic amino group and the electrophilic aromatic ring, which allows for extensive and predictable derivatization.[3]

However, the very properties that make aniline a valuable synthon can also present challenges. The aniline substructure is often considered a "structural alert" due to its susceptibility to metabolic oxidation by cytochrome P450 enzymes in the liver.[4] This bioactivation can lead to the formation of reactive metabolites, which may cause idiosyncratic adverse drug reactions or hepatotoxicity.[4] Consequently, a deep understanding of the synthetic methodologies involving anilines and the strategies to mitigate potential metabolic liabilities is crucial for the modern drug hunter.

This guide provides an in-depth exploration of key synthetic transformations using aniline derivatives, complete with detailed, field-tested protocols. It aims to explain not just the "how" but the "why" behind experimental choices, offering a practical resource for scientists engaged in the synthesis and optimization of new chemical entities.

Section 1: The Aniline Moiety - A Privileged Pharmaceutical Scaffold

The power of the aniline motif lies in its unique combination of physical and chemical properties that facilitate crucial interactions with biological targets and provide a handle for synthetic elaboration.

  • Hydrogen Bonding: The N-H protons of the amino group are excellent hydrogen bond donors, while the nitrogen lone pair can act as an acceptor. This allows aniline-containing molecules to form strong, directional interactions within protein binding pockets, a fundamental principle of molecular recognition.

  • Nucleophilicity and Basicity: The amino group is a potent nucleophile, readily participating in reactions to form amides, sulfonamides, and secondary/tertiary amines—key functional groups in many pharmaceuticals.

  • Aromatic System: The phenyl ring provides a rigid scaffold and can engage in π-stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein.

  • Tunable Electronics: The reactivity of both the amino group and the aromatic ring can be finely tuned by adding substituents. Electron-donating groups (EDGs) on the ring increase the nucleophilicity of the nitrogen, while electron-withdrawing groups (EWGs) decrease it, also influencing the pKa of the amine.

The following table showcases a selection of well-known pharmaceuticals, highlighting the integration of the aniline scaffold.

Drug Name (Brand Name)Therapeutic ClassAniline-Derived Moiety
Paracetamol (Tylenol)Analgesic, Antipyretic4-hydroxyacetanilide
Lidocaine (Xylocaine)Local Anesthetic2,6-dimethylacetanilide
Imatinib (Gleevec)Tyrosine Kinase InhibitorN-phenyl-2-pyrimidinamine
Erlotinib (Tarceva)EGFR Inhibitor4-anilinoquinazoline
Celecoxib (Celebrex)COX-2 InhibitorN-arylsulfonamide
Sulfamethoxazole AntibioticSulfanilamide

Section 2: Foundational Synthetic Transformations & Protocols

The construction of complex drug molecules from aniline building blocks relies on a set of robust and high-yielding chemical reactions. This section details the protocols for three of the most critical transformations.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond (acylation) is arguably the most common reaction in medicinal chemistry.[5] It links an aniline to a carboxylic acid, creating a stable and structurally important anilide linkage. While direct condensation is possible, it requires harsh conditions. The use of coupling reagents is the standard, efficient, and mild approach.

Causality of Experimental Choices:

  • Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can racemize (if the acid is chiral) or rearrange to a stable N-acylurea byproduct. Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea, forming an HOBt-ester. This new intermediate is less prone to racemization and reacts cleanly with the aniline to form the desired amide.

  • Base (DIPEA or Et3N): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • Solvent (DMF or DCM): Anhydrous, polar aprotic solvents are used to dissolve the reactants and reagents without participating in the reaction.

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

Objective: To synthesize N-phenylbenzamide from aniline and benzoic acid.

Materials:

  • Benzoic Acid (1.0 eq)

  • Aniline (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Add HOBt (1.2 eq), aniline (1.05 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6] The reaction is typically complete within 4-16 hours.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted amine, excess acid, HOBt, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography (e.g., using a hexane/EtOAc gradient). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Amide_Formation

Caption: EDC/HOBt activation pathway for amide bond formation.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] This transformation is exceptionally powerful in drug discovery as it allows for the modular construction of diarylamines and N-arylated heterocycles, which are common motifs in kinase inhibitors and other targeted therapies.

Causality of Experimental Choices:

  • Catalyst System (Pd precatalyst + Ligand): A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are essential. The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination. Sterically bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, SPhos) are often superior as they promote the reductive elimination step, which is often rate-limiting.

  • Base (NaOtBu or Cs₂CO₃): A strong, non-nucleophilic base is critical. It deprotonates the aniline in the catalytic cycle to form a more nucleophilic amide anion, which then displaces the halide from the palladium center. The choice of base can significantly impact the reaction outcome.[8]

  • Solvent (Toluene or Dioxane): Anhydrous, high-boiling point aprotic solvents are required to achieve the necessary reaction temperatures (typically 80-110 °C) and to keep the catalyst and reactants in solution.

Protocol 2.2: Buchwald-Hartwig N-Arylation

Objective: To synthesize diphenylamine from iodobenzene and aniline.

Materials:

  • Iodobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Diatomaceous Earth (e.g., Celite®)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add NaOtBu (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), iodobenzene (1.0 eq), and anhydrous toluene (approx. 0.1 M).

  • Final Reactant: Add aniline (1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. The reaction mixture typically turns dark. Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient). Confirm the structure and purity of the product by NMR and Mass Spectrometry.

Buchwald_Hartwig_Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including diuretics, antibiotics (sulfa drugs), and anti-inflammatory agents. The most direct method for their synthesis is the reaction of an aniline with a sulfonyl chloride.

Causality of Experimental Choices:

  • Base (Pyridine or Et₃N): The reaction of a sulfonyl chloride with an aniline generates one equivalent of HCl. A base is required to neutralize this acid. Pyridine is often used as both the base and the solvent, as its mild basicity is sufficient and it effectively solubilizes the reactants.

  • Solvent (Pyridine or DCM): If a stronger base like triethylamine is used, a co-solvent such as dichloromethane (DCM) is needed. The choice depends on the reactivity of the substrates.

Protocol 2.3: Sulfonamide Formation from Sulfonyl Chloride

Objective: To synthesize N-phenylbenzenesulfonamide from aniline and benzenesulfonyl chloride.

Materials:

  • Aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve aniline (1.0 eq) in pyridine (approx. 0.3 M) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe. The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1M HCl and DCM. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: The crude product is often a solid that can be purified by recrystallization (e.g., from ethanol). Confirm identity and purity by NMR, IR (for S=O stretches), and Mass Spectrometry.

Section 3: Application Case Study - Imatinib (Gleevec)

Imatinib is a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its synthesis provides a perfect example of how the key reactions involving aniline derivatives are applied in practice. The core structure features a central N-phenyl-2-pyrimidinamine scaffold, built using Buchwald-Hartwig and amide coupling reactions.

Retrosynthesis_Imatinib

Caption: Retrosynthetic analysis of Imatinib.

The synthesis of Imatinib showcases the strategic use of aniline building blocks:[9][10]

  • First C-N Bond (Buchwald-Hartwig): A substituted aniline (3-amino-4-methylaniline) is coupled with a pyrimidinyl chloride. This step establishes the crucial diarylamine core of the drug. The protocol is analogous to Protocol 2.2 described above.

  • Second C-N Bond (Amide Coupling): The resulting aniline derivative is then acylated using a substituted benzoyl chloride. This step appends the solubilizing piperazine group and completes the final drug structure. This reaction is a variation of the acylation described in Protocol 2.1.

Section 4: Mitigating Aniline-Related Toxicity

As mentioned, the potential for metabolic bioactivation is a primary concern with aniline-containing drug candidates.[4] Medicinal chemists employ several strategies to minimize this risk during the drug design and lead optimization phases:[11]

  • Electronic Modulation: Introducing electron-withdrawing groups (e.g., halogens, CF₃) onto the aniline ring makes it less electron-rich and thus less susceptible to oxidation.

  • Steric Hindrance: Placing substituents ortho to the amino group can sterically block the approach of metabolizing enzymes.

  • Metabolic Blocking: If a specific position on the ring (often the para-position) is identified as a "metabolic hot spot," it can be blocked with a group that cannot be easily hydroxylated, such as a fluorine atom.

  • Isosteric Replacement: In some cases, the entire aniline ring can be replaced with a bioisostere—a different chemical group that retains the desired biological activity but has a different metabolic profile.[12] Examples include replacing the phenyl ring with a pyridine or a saturated bicyclic amine.

Conclusion

Aniline and its derivatives are indispensable tools in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of a vast array of therapeutic agents. Mastery of the key synthetic transformations—amide coupling, N-arylation, and sulfonamide formation—is fundamental for any researcher in the field. However, a truly expert approach requires not only synthetic proficiency but also a keen awareness of the potential metabolic liabilities associated with the aniline scaffold. By integrating rational design strategies to mitigate toxicity, scientists can continue to leverage the power of this privileged building block to develop the next generation of safer and more effective medicines.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-527. Available at: [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset. Available at: [Link]

  • Narayanan, K., & Anjalin, M. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 4751-4755. Available at: [Link]

  • Gulam, M., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055. Available at: [Link]

  • Akbaş, E., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLOS ONE, 16(5), e0251823. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing an aniline moiety. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]

  • Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 252-256. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Prezi. (2025, July 18). Synthesis and Application of Paracetamol (Acetaminophen). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Available at: [Link]

  • New Drug Approvals. (2014, September 10). Imatinib. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Slideshare. (n.d.). synthesis-of-paracetamol.pdf. Available at: [Link]

  • Staveness, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. Available at: [Link]

  • MDPI. (2024, April 1). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]

  • Baldino, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. Available at: [Link]

  • Springer. (n.d.). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. Available at: [Link]

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  • YouTube. (2017, May 20). The Interesting History of Aniline-Based Pain Medications. Available at: [Link]

  • Preprints.org. (2025, April 1). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]

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A Robust, Validated HPLC Method for the Quantification of N-methyl-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-methyl-2-phenylaniline. This document provides a detailed, step-by-step protocol, from initial method development strategy based on the analyte's physicochemical properties to a full validation procedure consistent with International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices, such as column chemistry, mobile phase pH, and gradient optimization, is thoroughly explained to provide researchers with a solid framework for analyzing this and similar secondary aromatic amines.

Introduction

N-methyl-2-phenylaniline is a chemical intermediate and potential impurity in the synthesis of various organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). Accurate and precise quantification of this compound is critical for process control, impurity profiling, and quality assurance in drug development and materials science.

The analysis of basic compounds like N-methyl-2-phenylaniline by RP-HPLC often presents challenges, most notably poor peak shape (tailing). This phenomenon is primarily caused by secondary ionic interactions between the protonated basic analyte and residual acidic silanol groups on the surface of conventional silica-based stationary phases[1]. This guide provides a systematic approach to overcome these challenges, yielding a reliable and reproducible analytical method.

Analyte Properties & Initial Method Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

Table 1: Physicochemical Properties of N-methyl-2-phenylaniline

PropertyValue / StructureSource & Rationale for HPLC Method
Structure Chemical structure of N-methyl-2-phenylanilineThe presence of two aromatic rings indicates strong UV absorbance. The secondary amine group imparts basicity.
Molecular Formula C₁₃H₁₃N---
Molecular Weight 183.25 g/mol [2] Useful for preparing standard solutions of known concentration.
Calculated XLogP3 3.7[2] This high value indicates significant hydrophobicity, making reversed-phase chromatography the ideal separation mode.
Predicted pKa ~1.0 (for isomer N-methyl-N-phenylaniline)[3] The secondary amine is weakly basic. To ensure the analyte is in a single, protonated form and to minimize silanol interactions, a mobile phase pH of at least 2 pH units below the pKa is recommended[4]. An acidic mobile phase (e.g., pH < 3) is therefore the logical choice.
UV Absorbance Aromatic compoundDue to its aromatic nature, UV detection is suitable. A common starting wavelength for such compounds is 254 nm, which should be confirmed by scanning the analyte's UV spectrum for its absorbance maximum (λmax)[5].
Solubility Insoluble in water[3] Soluble in organic solvents like acetonitrile and methanol, which are common HPLC mobile phase components.

Method Development Strategy & Protocol

Our strategy is to use a reversed-phase C18 column, which retains the hydrophobic N-methyl-2-phenylaniline, and an acidic mobile phase to ensure the analyte is protonated, thereby improving peak shape. A "scouting gradient" is employed initially to determine the approximate elution conditions, followed by optimization to achieve the desired resolution and runtime[6].

Chromatographic System & Materials
  • System: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV Detector.

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (or trifluoroacetic acid, TFA) for pH adjustment.

  • Analyte: N-methyl-2-phenylaniline reference standard.

Column Selection

Due to the basic nature of the analyte, a modern, high-purity silica column with robust end-capping is crucial to block residual silanols and prevent peak tailing[1].

  • Recommended Column: A C18 bonded phase on a high-purity silica substrate (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna).

  • Dimensions: 4.6 x 150 mm, 3.5 µm particle size (for HPLC).

Experimental Protocol: Method Optimization

Step 1: Standard & Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-methyl-2-phenylaniline reference standard and dissolve in a 25 mL volumetric flask with 50:50 (v/v) ACN/water as the diluent.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent.

Step 2: Initial Scouting Gradient The goal of this step is to quickly determine the retention time and elution profile of the analyte.

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 254 nm.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (re-equilibration)

Step 3: Optimization Based on the scouting run, adjust the gradient to optimize resolution, peak shape, and analysis time. If the peak elutes at 7 minutes in the 10-minute scouting gradient, the approximate ACN percentage is (7/10) * 90% + 5% = ~68%. An optimized isocratic or a shallower gradient method can be developed around this value.

Example Optimized Method: After observing the scouting run, a faster gradient was developed to shorten the runtime while maintaining good peak shape.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% to 80% B over 8 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 12 minutes (including re-equilibration)

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interfering peaks at the retention time of N-methyl-2-phenylaniline.

    • Inject a solution of the analyte.

    • If available, inject samples of known related substances or forced degradation samples.

    • Use a Diode Array Detector to assess peak purity and confirm that the analyte peak is spectrally homogeneous.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.025,150
10.0253,800
25.0632,500
50.01,270,100
100.02,545,000
0.9998
Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 4: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%40.039.899.5
100%50.050.3100.6
120%60.059.799.5
Mean Recovery 99.9%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • 4.4.1 Repeatability (Intra-day Precision)

    • Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • 4.4.2 Intermediate Precision (Inter-day Precision)

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: The %RSD over both sets of data should be ≤ 2.0%.

Table 5: Example Precision Data

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Number of Replicates 66
Mean Conc. (µg/mL) 50.149.8
Standard Deviation 0.350.41
%RSD (Repeatability) 0.70%0.82%
Overall %RSD \multicolumn{2}{c}{0.76%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary critical parameters one at a time and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 30 and 40 °C).

    • Mobile Phase pH: ± 0.2 units.

  • Acceptance Criterion: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Visual Workflows

The following diagrams illustrate the logical flow of the method development and validation processes.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Development cluster_2 Phase 3: Finalization AnalyteProps Define Analyte Properties (pKa, logP, UV) InitialChoice Initial Method Choices (RP-HPLC, C18, Acidic pH) AnalyteProps->InitialChoice Guides Scouting Run Scouting Gradient (5-95% ACN) InitialChoice->Scouting Evaluate Evaluate Peak Shape & Retention Time Scouting->Evaluate Optimize Optimize Gradient/Isocratic (Composition, T, Flow Rate) Evaluate->Optimize Refine FinalMethod Finalize Method Parameters Optimize->FinalMethod SST Define System Suitability Criteria FinalMethod->SST

Caption: Workflow for HPLC Method Development.

MethodValidationWorkflow cluster_0 Core Validation Parameters (ICH Q2) cluster_1 Method Performance Limits Specificity Specificity (Peak Purity, Blank) Linearity Linearity & Range (R² ≥ 0.999) Accuracy Accuracy (% Recovery) LOD_LOQ LOD & LOQ (S/N = 3:1 & 10:1) Accuracy->LOD_LOQ Precision Precision (%RSD ≤ 2.0%) Robustness Robustness (Vary Parameters) Precision->Robustness FinalMethod Optimized Analytical Method FinalMethod->Specificity FinalMethod->Linearity FinalMethod->Accuracy FinalMethod->Precision

Caption: Protocol for HPLC Method Validation.

Troubleshooting

Table 6: Common Issues in the Analysis of Basic Amines

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column[1].2. Mobile phase pH is too high, causing the amine to be partially in its neutral form.3. Column bed deformation or void[1].1. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) using an acid like formic acid or TFA.2. Use a high-purity, end-capped column designed for basic compounds.3. If the problem persists with a neutral compound, the column may be damaged and need replacement.
Poor Resolution 1. Inappropriate mobile phase composition.2. Gradient is too steep.1. Optimize the organic modifier (ACN vs. MeOH) and the gradient slope. A shallower gradient increases resolution[6].2. Ensure the column temperature is stable and optimized.
High Backpressure 1. Blocked column frit or in-line filter[1].2. Sample precipitation in the mobile phase.1. Filter all samples and mobile phases before use.2. Reverse-flush the column (if permitted by the manufacturer) to remove inlet contamination[1].3. Ensure the sample is fully dissolved in the initial mobile phase conditions.
Carryover 1. Analyte adsorption to active sites in the injector or column.1. Use a stronger needle wash solution in the autosampler (e.g., containing a higher percentage of organic solvent or a different pH).2. Include a high-organic wash step at the end of the gradient.

Conclusion

This application note details a systematic and scientifically grounded approach for developing and validating an RP-HPLC method for the analysis of N-methyl-2-phenylaniline. By carefully considering the analyte's physicochemical properties and adhering to established validation guidelines, a robust, accurate, and precise method can be successfully implemented. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and analysts working with this and other challenging basic compounds.

References

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986946, 2-Methyl-N-phenylaniline. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 184-188. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • You, J., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A, 1007(1-2), 21-31. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Olsztynska, S., et al. (2006). Influence of near-infrared radiation on the pKa values of L-phenylalanine. Applied Spectroscopy, 60(6), 648-52. Retrieved from [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12678866, 2-Methyl-N-phenylalanine. Retrieved from [Link]

  • Hsiao, H. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 629-642. Retrieved from [Link]

  • Swanson, M., et al. (n.d.). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. NSUWorks. Retrieved from [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ChemBK. (n.d.). N-methyl-N-phenylaniline. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-methyl-N-phenylaniline. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Chen, B. H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 629–642. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Pharmaceutical Guidelines. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

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Application Notes and Protocols for the Metal-Catalyzed Alkylation of N-methyl-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-H Alkylation in Amine Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] Among these methodologies, the metal-catalyzed C-H alkylation of aromatic amines is of particular significance. The resulting alkylated aniline motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for the synthesis of these compounds often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste.[2]

This technical guide focuses on the metal-catalyzed alkylation of N-methyl-2-phenylaniline, a tertiary aniline with a biaryl scaffold. This substrate presents unique challenges and opportunities in C-H activation due to its electronic and steric properties. We will explore various catalytic systems, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven protocols for the synthesis and subsequent C-H alkylation of N-methyl-2-phenylaniline.

Theoretical Background: Navigating the Landscape of C-H Activation in Tertiary Anilines

The regioselective functionalization of anilines via C-H activation is often governed by the use of directing groups.[3] These groups coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby facilitating its cleavage. In the case of N-methyl-2-phenylaniline, the tertiary amine functionality can act as a directing group, although its directing ability can be influenced by the steric hindrance of the N-methyl and 2-phenyl substituents.

Several transition metals, including palladium, nickel, and rhodium, have been successfully employed for the C-H functionalization of anilines.[1][3][4] The choice of metal, ligand, and reaction conditions can significantly impact the efficiency, regioselectivity, and substrate scope of the transformation.

Palladium-catalyzed C-H alkylation often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base.[5] For tertiary anilines, ortho-C-H activation is a common outcome.[6]

Nickel-catalyzed C-H alkylation has gained prominence as a more sustainable alternative to palladium catalysis.[2][7] These reactions can proceed through various mechanisms, including those involving a Ni(I)/Ni(III) catalytic cycle or a radical-based pathway.[2] The use of specific ligands is often crucial for achieving high reactivity and selectivity.[2]

Rhodium-catalyzed C-H functionalization is also a powerful tool for the formation of C-C bonds.[8] Rhodium catalysts can operate through different mechanisms, and the choice of the rhodium precursor and additives can influence the reaction outcome.[8]

Synthesis of the Starting Material: N-methyl-2-phenylaniline

A reliable supply of the starting material is paramount for any synthetic endeavor. N-methyl-2-phenylaniline can be synthesized through several established methods, including the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is often favored for its high efficiency and broad substrate scope.[9]

Protocol 1: Synthesis of N-methyl-2-phenylaniline via Buchwald-Hartwig Amination

This protocol describes the synthesis of N-methyl-2-phenylaniline from 2-bromoaniline and N-methylaniline.

Materials:

  • 2-Bromoaniline

  • N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by 2-bromoaniline (1.0 equiv.) and N-methylaniline (1.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methyl-2-phenylaniline.

Metal-Catalyzed C-H Alkylation of N-methyl-2-phenylaniline

The direct C-H alkylation of N-methyl-2-phenylaniline can be achieved using various metal catalysts. The following protocols provide detailed procedures for palladium-catalyzed allylation and a nickel-catalyzed alkylation with alkyl halides, which requires the temporary installation of a directing group.

Protocol 2: Palladium-Catalyzed Ortho-C-H Allylation

This protocol is adapted from a general method for the ortho-C-H allylation of tertiary anilines and is expected to be applicable to N-methyl-2-phenylaniline.[5]

Materials:

  • N-methyl-2-phenylaniline

  • Allyl bromide

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 3-Aminopyridine

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a reaction tube, add N-methyl-2-phenylaniline (1.0 equiv.), Pd(TFA)₂ (10 mol%), 3-aminopyridine (20 mol%), and Ag₂O (2.0 equiv.).

  • Add dichloromethane as the solvent.

  • Add allyl bromide (2.0 equiv.) to the mixture.

  • Seal the tube and stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nickel-Catalyzed Ortho-C-H Alkylation with a Removable Directing Group

For the alkylation with simple alkyl halides, the installation of a directing group on the aniline nitrogen is often necessary to achieve high regioselectivity. The 2-pyrimidyl group is an effective monodentate directing group for nickel-catalyzed C-H alkylation.[4]

Part A: Installation of the 2-Pyrimidyl Directing Group

  • React N-methyl-2-phenylaniline with 2-chloropyrimidine in the presence of a suitable base (e.g., NaH) in an appropriate solvent (e.g., DMF) to synthesize N-methyl-N-(2-phenyl)-N-(pyrimidin-2-yl)aniline.

  • Purify the product by standard chromatographic techniques.

Part B: Nickel-Catalyzed C-H Alkylation

Materials:

  • N-methyl-N-(2-phenyl)-N-(pyrimidin-2-yl)aniline

  • Alkyl halide (e.g., 1-iodobutane)

  • Nickel(II) bromide (NiBr₂)

  • 1,2-Bis(dicyclohexylphosphino)ethane (DCPE)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add NiBr₂ (10 mol%) and DCPE (12 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by N-methyl-N-(2-phenyl)-N-(pyrimidin-2-yl)aniline (1.0 equiv.), the alkyl halide (1.5 equiv.), and KOtBu (2.0 equiv.).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part C: Removal of the Directing Group

The 2-pyrimidyl group can be removed under acidic conditions to yield the ortho-alkylated N-methyl-2-phenylaniline.

Data Presentation

Protocol Catalyst System Alkylating Agent Solvent Base/Additive Temp (°C) Typical Yield Reference
2 Pd(TFA)₂ / 3-AminopyridineAllyl bromideDCMAg₂O80Moderate to Good[5]
3 NiBr₂ / DCPEAlkyl halide1,4-DioxaneKOtBu120Good to Excellent[4]

Visualizations

Experimental Workflow

G cluster_prep Starting Material Synthesis cluster_alkylation C-H Alkylation cluster_pd Palladium-Catalyzed Allylation cluster_ni Nickel-Catalyzed Alkylation prep_start 2-Bromoaniline + N-methylaniline buchwald Buchwald-Hartwig Amination (Protocol 1) prep_start->buchwald substrate N-methyl-2-phenylaniline buchwald->substrate pd_catalysis Pd(TFA)₂ / 3-Aminopyridine Allyl bromide (Protocol 2) substrate->pd_catalysis dg_install Install Directing Group (2-Pyrimidyl) substrate->dg_install pd_product ortho-Allyl- N-methyl-2-phenylaniline pd_catalysis->pd_product ni_catalysis NiBr₂ / DCPE Alkyl halide (Protocol 3) dg_install->ni_catalysis dg_remove Remove Directing Group ni_catalysis->dg_remove ni_product ortho-Alkyl- N-methyl-2-phenylaniline dg_remove->ni_product

Caption: Overall workflow for the synthesis and subsequent C-H alkylation of N-methyl-2-phenylaniline.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Allylation

G pd_ii Pd(II) palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation (CMD) substrate N-methyl-2-phenylaniline substrate->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition allyl_bromide Allyl Bromide allyl_bromide->pd_iv pd_iv->pd_ii Reductive Elimination product Ortho-Allylated Product pd_iv->product

Caption: Proposed mechanism for Pd-catalyzed ortho-C-H allylation of N-methyl-2-phenylaniline.

Trustworthiness and Self-Validation

The protocols provided herein are based on established and peer-reviewed methodologies. For any new substrate, including N-methyl-2-phenylaniline, it is crucial to perform small-scale test reactions to optimize conditions such as catalyst loading, temperature, and reaction time. The progress of the reaction should be monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure the formation of the desired product and to identify any potential side products. The final products should be fully characterized by NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Conclusion

The metal-catalyzed C-H alkylation of N-methyl-2-phenylaniline offers a modern and efficient route to valuable substituted aniline derivatives. While palladium catalysis provides a viable pathway for allylation, nickel catalysis, in conjunction with a removable directing group, opens the door to a broader range of alkyl substituents. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of innovative synthetic methodologies.

References

  • Unactivated Alkyl Halides in Transition-Metal-Catalyzed C−H Bond Alkylation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed ortho C–H Allylation of Tertiary Anilines. (2025). Request PDF. Retrieved January 23, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • A General Strategy for the Nickel-Catalyzed C-H Alkylation of Anilines. (2016). PubMed. Retrieved January 23, 2026, from [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. (2017). PMC. Retrieved January 23, 2026, from [Link]

  • Pd-Catalyzed ortho-Methylation of Acetanilides via Directed C-H Activation. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Direct C–H alkylation and indole formation of anilines with diazo compounds under rhodium catalysis. (2014). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Rhodium(III)-catalyzed C-H alkylation of arylhydrophthalazinediones with α-Cl ketones as sp3-carbon alkylated agents. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent advances and prospects in nickel-catalyzed C–H activation. (2019). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. (2017). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022). PMC. Retrieved January 23, 2026, from [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). PMC. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

N-methyl-2-phenylaniline hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for N-methyl-2-phenylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation challenges associated with this compound. As a secondary aromatic amine hydrochloride, its stability is influenced by a range of factors including pH, light, temperature, and oxidative stress. Understanding these liabilities is critical for ensuring data integrity, developing robust analytical methods, and defining appropriate storage and handling conditions. This guide consolidates field-proven insights and troubleshooting protocols to help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the optimal storage conditions for solid N-methyl-2-phenylaniline hydrochloride?

A1: As a solid, N-methyl-2-phenylaniline hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] Many suppliers recommend refrigeration (0-8 °C) for long-term stability.[3] The hydrochloride salt form is generally more stable than the free base, as protonation of the amine reduces its susceptibility to aerial oxidation.[4]

Q2: I need to make a stock solution. How stable is N-methyl-2-phenylaniline hydrochloride in solution, and what solvents are recommended?

A2: The stability in solution is significantly lower than in the solid state and is highly dependent on the solvent, pH, and temperature.[5] For analytical purposes, freshly prepared solutions are always recommended. If storage is unavoidable, prepare concentrated stocks in a suitable organic solvent like methanol or acetonitrile, store in amber vials at -20°C or below, and minimize freeze-thaw cycles.[5] Aqueous solutions are more prone to pH-dependent hydrolysis and oxidation.

Degradation and Stability

Q3: What are the most likely degradation pathways for this molecule?

A3: Given its structure as a secondary aromatic amine, the primary degradation pathways are:

  • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides or colored radical cations that may further polymerize. The presence of two phenyl groups can stabilize these intermediates. This process can be catalyzed by light, heat, or trace metal ions.[4][6]

  • Photodegradation: Aromatic amines are often photosensitive. Exposure to UV or even visible light can provide the energy to initiate oxidative degradation, leading to discoloration and the formation of complex impurities.[7]

  • Hydrolysis: While the N-C bonds are generally stable, extreme pH conditions, particularly when coupled with high temperatures, could potentially lead to degradation, although this is typically less common than oxidation for this class of compounds.

Q4: My solid sample has developed a yellowish or brownish tint over time. What does this indicate?

A4: Discoloration from a white or off-white powder to a yellow or brown hue is a classic indicator of oxidative degradation.[4] Aromatic amines can form highly colored conjugated impurities upon oxidation.[8] If you observe a color change, it is highly probable that the purity of your sample has been compromised. It is crucial to re-analyze the material for purity before use.

Q5: How does pH affect the stability of N-methyl-2-phenylaniline hydrochloride in aqueous solutions?

A5: The pH of the solution is a critical stability parameter.

  • Acidic Conditions (pH < 4): In its hydrochloride salt form, the compound is protonated at the nitrogen atom. This protonated state generally offers protection against oxidation, making it most stable in acidic solutions.[4][9]

  • Neutral to Basic Conditions (pH > 6): As the pH increases, the amine deprotonates to its free base form. The free base, with its available lone pair of electrons, is significantly more susceptible to oxidation.[4] Therefore, degradation is expected to accelerate in neutral and, especially, in basic media.

Analytical Issues

Q6: I'm developing an HPLC method and see unexpected peaks in my chromatogram, even with a fresh sample. What are the possible causes?

A6: Unexpected peaks can arise from several sources:

  • Inherent Impurities: The starting material may contain impurities from its synthesis. Always check the certificate of analysis provided by the supplier.

  • On-Column Degradation: The analytical conditions themselves (e.g., mobile phase pH, column temperature, metal contamination in the HPLC system) could be causing the compound to degrade.[5]

  • Degradation in the Autosampler: If solutions are left in the autosampler for extended periods, especially at room temperature and exposed to light, degradation can occur prior to injection.[5]

  • Contamination: Ensure all solvents, glassware, and vials are clean and free from contaminants that might react with your analyte or appear as peaks in the chromatogram.[5]

Troubleshooting Guide

Issue Observed Potential Root Cause(s) Recommended Actions & Explanations
Rapid discoloration of a freshly prepared solution (e.g., turns yellow/pink) 1. Oxidative Degradation: The solvent may contain dissolved oxygen or peroxide impurities. The pH might be neutral or basic, promoting oxidation.1. De-gas Solvents: Sparge all solvents with an inert gas (nitrogen or argon) before use. 2. Use High-Purity Solvents: Use fresh, HPLC-grade solvents to minimize reactive impurities. 3. Control pH: If using aqueous solutions, buffer to an acidic pH (e.g., pH 3-4) to maintain the more stable protonated form.[9] 4. Work Protected from Light: Prepare solutions in a dimly lit area and use amber glassware or foil-wrapped vials.
Loss of Purity / Emergence of Degradant Peaks in Stored Stock Solutions 1. Inappropriate Storage: Storage at room temperature, in clear vials, or with repeated freeze-thaw cycles can accelerate degradation. 2. Hydrolysis: If water is present in an unbuffered organic solvent, slow pH changes can occur, leading to degradation.1. Aliquot and Freeze: Aliquot stock solutions into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.[5] 2. Use Anhydrous Solvents: For long-term storage, consider using anhydrous organic solvents to minimize hydrolysis. 3. Re-qualify Before Use: Always run a purity check on stored solutions before using them in critical experiments.
Inconsistent Results in Biological or Chemical Assays 1. Analyte Degradation: The compound may be degrading under the assay conditions (e.g., in buffer at physiological pH 7.4, elevated temperature). 2. Formation of Active Degradants: Degradation products could have their own, potentially interfering, activity.1. Run a Time-Course Stability Study: Incubate the compound in the assay buffer under assay conditions (without cells/reagents) and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours). 2. Include Controls: Use a freshly prepared standard in each experiment to compare against results obtained with older solutions.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][11][12] The goal is to achieve 5-20% degradation of the parent compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-methyl-2-phenylaniline hydrochloride in 50:50 acetonitrile:water. This will serve as the source for all stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
    • Incubate at 60°C for 24 hours.
    • Withdraw aliquots at intermediate time points (e.g., 2, 8 hours).
    • Before analysis, neutralize with an equivalent amount of 0.2 M NaOH and dilute with the mobile phase.
  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
    • Incubate at 60°C for 8 hours.
    • Withdraw aliquots at intermediate time points (e.g., 1, 4 hours).
    • Before analysis, neutralize with an equivalent amount of 0.2 M HCl and dilute with the mobile phase.[13]
  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
    • Store at room temperature, protected from light, for 24 hours.[5]
    • Monitor for degradation and dilute with the mobile phase for analysis.
  • Thermal Degradation (in Solution):

    • Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
    • Analyze the stressed sample alongside a control sample stored at 4°C.
  • Photostability:

    • Expose a solution (and a solid sample) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
    • Keep a control sample wrapped in aluminum foil to protect it from light.
    • Analyze both the exposed and control samples.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.[10]

Data Summary: Forced Degradation Conditions
StressorConditionRecommended DurationPrimary Degradation Pathway Targeted
Acid 0.1 M HCl24 hours at 60°CAcid-catalyzed Hydrolysis
Base 0.1 M NaOH8 hours at 60°CBase-catalyzed Hydrolysis / Oxidation
Oxidation 3% H₂O₂24 hours at RTOxidation
Heat Solid & Solution48 hours at 80°CThermolysis
Light Solid & SolutionICH Q1B StandardPhotolysis / Photo-oxidation

Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

G parent N-methyl-2-phenylaniline (Protonated Form) freebase N-methyl-2-phenylaniline (Free Base) parent->freebase  Increase pH intermediate Radical Cation / N-Oxide Intermediate freebase->intermediate Oxidation oxidant [O] (e.g., O₂, H₂O₂, Light) oxidant->intermediate products Colored Degradation Products (e.g., Dimers, Polymers) intermediate->products Further Reactions

Caption: Potential oxidative degradation pathway for N-methyl-2-phenylaniline.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis start Prepare 1 mg/mL Stock Solution stress_conditions Acid Hydrolysis Base Hydrolysis Oxidation (H₂O₂) Thermal Stress Photolytic Stress Unstressed Control start->stress_conditions neutralize Neutralize / Dilute Samples stress_conditions->neutralize hplc HPLC-UV / LC-MS Analysis neutralize->hplc data Compare Stressed Samples to Control hplc->data

Caption: Workflow for conducting forced degradation studies.

References

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichinose, N. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl L-phenylalaninate hydrochloride. PubChem. Retrieved from [Link]

  • Fijałek, Z., Szymańska, M., & Janicki, S. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Retrieved from [Link]

  • U.S. Patent No. US4168226A. (1979). Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
  • Wang, Y., Gu, Y., & Zhang, Y. (2025). Identification and determination of the photodegradation impurities in melphalan hydrochloride. ResearchGate. Retrieved from [Link]

  • Lennon, D., Collins, A., & Twamley, B. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Retrieved from [Link]

  • Zhou, Z., & Liu, Y. (2017). Modulating the pH Activity Profiles of Phenylalanine Ammonia Lyase From Anabaena Variabilis by Modification of Center-Near Surface Residues. PubMed. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Greim, H., & Snyder, R. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]

  • Lennon, D., Collins, A., & Twamley, B. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]

  • Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. Retrieved from [Link]

  • Zamora, R., & Hidalgo, F. J. (2005). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Variation of the pH of NMP with time and upon use in the.... Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Alkylation of N-methyl-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the alkylation of N-methyl-2-phenylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific synthetic transformation. As Senior Application Scientists, we have compiled our expertise to help you navigate the common challenges and side reactions encountered during this procedure. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may face at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be observing in your reaction outcomes. We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.

Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct. Why is my desired tertiary amine reacting further?

Answer:

This is a classic case of polyalkylation , a common side reaction in the alkylation of amines. The root cause lies in the relative nucleophilicity of the starting material and the product. The desired product, a tertiary amine, is often more nucleophilic than the starting secondary amine, N-methyl-2-phenylaniline. This increased nucleophilicity makes it a better reactant for the remaining alkylating agent in the mixture, leading to the formation of a quaternary ammonium salt.[1][2]

Core Mechanism: The Runaway Reaction

  • Initial Alkylation (Desired Reaction): N-methyl-2-phenylaniline (a secondary amine) reacts with the alkyl halide (R-X) to form the desired tertiary amine.

  • Increased Nucleophilicity: The resulting tertiary amine is often a stronger nucleophile than the starting secondary amine.

  • Secondary Alkylation (Side Reaction): This more nucleophilic tertiary amine then competes with the remaining N-methyl-2-phenylaniline for the alkylating agent, leading to the formation of a quaternary ammonium salt.[1][3]

Troubleshooting Protocol: Minimizing Polyalkylation

To suppress the formation of the quaternary ammonium salt, the key is to manipulate the reaction conditions to favor the initial alkylation step.

1. Adjust Stoichiometry:

  • Principle: By using the amine as the limiting reagent, you ensure that the alkylating agent is consumed before significant polyalkylation can occur.

  • Action: Invert the stoichiometry. Use a slight excess of N-methyl-2-phenylaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine). This ensures the alkylating agent is the limiting reactant.

2. Control Reagent Addition:

  • Principle: Maintaining a low concentration of the alkylating agent throughout the reaction minimizes its availability to react with the product.

  • Action: Add the alkylating agent slowly and dropwise to the reaction mixture containing N-methyl-2-phenylaniline and the base. This can be done using a syringe pump for precise control over the addition rate.

3. Monitor the Reaction Closely:

  • Principle: Stopping the reaction as soon as the starting material is consumed prevents the product from sitting in the presence of any remaining alkylating agent.

  • Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the N-methyl-2-phenylaniline. Quench the reaction immediately upon its consumption.

ParameterStandard Approach (Prone to Polyalkylation)Optimized Approach (Minimizes Polyalkylation)
Stoichiometry Amine : Alkyl Halide (1 : 1.1-1.2)Amine : Alkyl Halide (1.1-1.5 : 1)
Reagent Addition All reagents mixed at the startSlow, dropwise addition of alkyl halide
Monitoring Timed reactionContinuous monitoring (TLC, LC-MS)
Question 2: My TLC shows multiple spots, and I suspect C-alkylation. How can I improve N-selectivity?

Answer:

The formation of C-alkylated byproducts is a known complication in the alkylation of anilines.[4] The aromatic rings of N-methyl-2-phenylaniline are susceptible to electrophilic attack, and under certain conditions, the alkylating agent can react at the ortho or para positions of the phenyl rings instead of the nitrogen atom. This is a form of Friedel-Crafts alkylation.

Mechanistic Considerations:

The balance between N- and C-alkylation is influenced by factors that affect the nucleophilicity of the nitrogen versus the electron density of the aromatic ring, as well as the nature of the electrophile.[5] Acidic conditions can favor C-alkylation.[6]

Troubleshooting Protocol: Enhancing N-Alkylation Selectivity

1. Choice of Base and Solvent:

  • Principle: A strong, non-nucleophilic base will effectively deprotonate the N-H bond (if present, though not in N-methyl-2-phenylaniline, the principle applies to the ammonium salt formed), increasing the nucleophilicity of the nitrogen. Polar aprotic solvents can stabilize charged intermediates and promote the desired SN2 reaction at the nitrogen.[7]

  • Action:

    • Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[7]

    • Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

2. Reaction Temperature:

  • Principle: N-alkylation generally has a lower activation energy than C-alkylation.

  • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, monitoring for the appearance of side products by TLC.

3. Nature of the Alkylating Agent:

  • Principle: "Softer" electrophiles tend to react preferentially with the "softer" nitrogen nucleophile, while "harder" electrophiles might favor C-alkylation.

  • Action: If possible, use an alkyl iodide or bromide, which are considered softer than alkyl chlorides.

ConditionTo Favor C-Alkylation (Undesired)To Favor N-Alkylation (Desired)
Solvent Non-polarPolar aprotic (DMF, DMSO)
Base Weak or acidic conditionsStrong, non-nucleophilic (K₂CO₃, NaH)
Temperature HighLow to moderate
Question 3: My yield is low, and I've detected an alkene byproduct. What is causing this?

Answer:

The formation of an alkene points to an elimination reaction as a significant side pathway. This occurs when the amine or the base acts as a base to abstract a proton from the carbon adjacent (beta-position) to the leaving group on the alkylating agent, leading to the formation of a double bond.[6]

Factors Favoring Elimination:

  • Steric Hindrance: A sterically hindered amine, like N-methyl-2-phenylaniline, may act more as a base than a nucleophile.

  • Alkyl Halide Structure: Secondary and tertiary alkyl halides are more prone to elimination (E2 pathway) than primary alkyl halides.

  • Base Strength: Strong, bulky bases can favor elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution.[9]

Troubleshooting Protocol: Suppressing Elimination

1. Evaluate the Alkylating Agent:

  • Principle: Minimize the structural features that promote elimination.

  • Action: If possible, use a primary alkyl halide. If a secondary halide is necessary, choose a better leaving group (iodide > bromide > chloride) to favor the SN2 pathway.

2. Optimize the Base and Temperature:

  • Principle: Use a base that is sufficiently strong to facilitate the reaction but not so strong or bulky that it preferentially promotes elimination. Lower temperatures favor substitution.

  • Action:

    • Consider a weaker base like potassium carbonate over stronger bases like potassium tert-butoxide.

    • Run the reaction at a lower temperature. An ice bath (0 °C) or even sub-zero temperatures may be necessary.

Visualization of Competing Pathways

G amine N-methyl-2-phenylaniline n_alk Desired Product (N-Alkylation) amine->n_alk SN2 Attack (Desired) c_alk Side Product (C-Alkylation) amine->c_alk Friedel-Crafts (Ring Attack) alkyl_halide Alkyl Halide (R-CH2-CH2-X) elim Side Product (Elimination) alkyl_halide->elim E2 Elimination q_salt Side Product (Quaternization) n_alk->q_salt Further SN2 Attack

Caption: Competing reaction pathways in the alkylation of N-methyl-2-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the alkylation of N-methyl-2-phenylaniline?

For N-methyl-2-phenylaniline, which is a relatively weak nucleophile due to the electronic effects of the phenyl groups, a moderately strong base is a good starting point. Potassium carbonate (K₂CO₃) is often a reliable choice. It is strong enough to neutralize the acid byproduct but generally not so strong as to cause excessive elimination side reactions. For more challenging alkylations, stronger bases like sodium hydride (NaH) may be necessary.[7]

Q2: Which solvent should I choose?

Polar aprotic solvents are generally preferred. DMF (N,N-dimethylformamide) or acetonitrile (MeCN) are excellent starting points as they effectively dissolve the amine and the base and can accelerate SN2 reactions.[8] For reactions requiring higher temperatures, DMSO (dimethyl sulfoxide) can be used, but be aware that it can be difficult to remove during workup.

Q3: Can I use an alcohol as an alkylating agent instead of an alkyl halide?

Yes, using alcohols as alkylating agents is a common and often "greener" alternative that avoids the formation of salt byproducts.[3] However, this typically requires a catalyst, as the hydroxyl group is a poor leaving group. This process, often called a "borrowing hydrogen" or "hydrogen autotransfer" reaction, usually involves transition metal catalysts (e.g., based on Ru, Ir, or Cu) and may require higher temperatures.[10][11]

Q4: How does the steric hindrance of the ortho-phenyl group affect the reaction?

The ortho-phenyl group on N-methyl-2-phenylaniline introduces significant steric hindrance around the nitrogen atom. This can slow down the rate of N-alkylation compared to less hindered anilines. This steric bulk can also increase the likelihood of the amine acting as a base, potentially leading to more elimination byproducts, especially with secondary or tertiary alkyl halides.[6]

Troubleshooting Workflow

G start Reaction Analysis low_yield Low Yield / No Reaction start->low_yield multiple_products Multiple Products start->multiple_products increase_temp Increase Temperature low_yield->increase_temp Yes stronger_base Use Stronger Base (e.g., NaH) low_yield->stronger_base Yes better_lg Use More Reactive Alkyl Halide (R-I > R-Br) low_yield->better_lg Yes polyalkylation Polyalkylation Suspected? multiple_products->polyalkylation Higher MW spot c_alkylation C-Alkylation Suspected? multiple_products->c_alkylation Isomeric spots elimination Elimination Suspected? multiple_products->elimination Alkene detected adjust_stoich Use Excess Amine (1.2:1) polyalkylation->adjust_stoich Yes slow_addition Slow Addition of Alkyl Halide polyalkylation->slow_addition Yes lower_temp Lower Reaction Temperature c_alkylation->lower_temp Yes polar_solvent Use Polar Aprotic Solvent (DMF) c_alkylation->polar_solvent Yes elimination->lower_temp Yes primary_halide Use Primary Alkyl Halide elimination->primary_halide Yes

Caption: A decision-tree diagram for troubleshooting common issues.

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, Royal Society of Chemistry.

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal.

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.

  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para-C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.

  • Catalytic N-Alkylation of Anilines. ResearchGate.

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.

  • Amine alkylation. Wikipedia.

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health.

  • Process for the continuous quaternization of tertiary amines with an alkyl halide. Google Patents.

  • Substitution and Elimination Reactions of Amines. Chemistry LibreTexts.

  • Alkylation of diphenylamine. Google Patents.

  • Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst. ResearchGate.

  • Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem.

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

  • Quaternization of an aqueous tertiary amine. Reddit.

Sources

Technical Support Center: Optimization of N-methyl-2-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-2-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and rationalize your optimization strategy.

Introduction: Navigating the Synthesis of N-methyl-2-phenylaniline

N-methyl-2-phenylaniline is a substituted aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its preparation, while seemingly straightforward, presents a classic challenge in selective synthesis: achieving high-yield mono-N-methylation without significant formation of the over-methylated tertiary amine.

There are two primary retrosynthetic pathways to consider, each with its own set of advantages and challenges. The most common approach is the direct N-methylation of 2-phenylaniline (also known as 2-aminobiphenyl). An alternative is the N-arylation of N-methylaniline via a cross-coupling reaction.

G cluster_main Key Synthetic Strategies cluster_route1 Route 1: N-Methylation cluster_route2 Route 2: N-Arylation Target N-methyl-2-phenylaniline SM1 2-Phenylaniline R1 Reductive Amination (e.g., HCHO, NaBH(OAc)₃) SM1->R1 R2 Direct Alkylation (e.g., MeI, Me₂SO₄) SM1->R2 R3 Green Methylation (e.g., DMC, Methanol) SM1->R3 R1->Target R2->Target R3->Target SM2 N-Methylaniline + 2-Halobenzene R4 Buchwald-Hartwig Amination SM2->R4 R5 Ullmann Condensation SM2->R5 R4->Target R5->Target

Fig 1. Primary synthetic routes to N-methyl-2-phenylaniline.

This guide will focus primarily on the N-methylation of 2-phenylaniline, as it is often the more direct and cost-effective route.

Troubleshooting and Optimization Guide (FAQs)

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem that can often be traced back to a few key parameters. Before making drastic changes, systematically evaluate the following:

  • Atmosphere Control: Many catalytic systems, particularly those for Buchwald-Hartwig amination or hydrogenations, are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that all solvents and liquid reagents are properly degassed.

  • Reagent Purity: The starting 2-phenylaniline should be of high purity. Impurities can sometimes act as catalyst poisons. Similarly, ensure your solvent is anhydrous, as water can interfere with many organometallic catalysts and strong bases.

  • Catalyst Activity: If using a solid-supported catalyst (e.g., Pd/C), ensure it is from a reliable source and has not been deactivated by improper storage. For homogeneous catalysts, ensure the ligand and metal precursor are handled under inert conditions if they are air-sensitive.

  • Temperature and Reaction Time: Some N-methylation reactions require elevated temperatures to proceed at a reasonable rate.[1] A reaction that is sluggish at 80 °C may proceed smoothly at 110 °C. Run a time-course study by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or GC-MS to determine if the reaction is simply slow or if it has genuinely stalled.

ParameterTroubleshooting ActionRationale
Atmosphere Purge system with N₂/Ar for 15-30 min. Use degassed solvents.Prevents oxidation and deactivation of sensitive catalysts.
Reagents Recrystallize or purify starting material. Use anhydrous solvents.Removes potential catalyst poisons and interfering substances like water.
Catalyst Use a fresh batch of catalyst. Handle air-sensitive components in a glovebox.Ensures the active catalytic species can form and persist throughout the reaction.
Temperature Incrementally increase temperature (e.g., from 80°C to 100°C).Overcomes the activation energy barrier, increasing the reaction rate.
Time Monitor the reaction for an extended period (up to 24h).Ensures the reaction has reached its true endpoint and is not just slow.
Q2: I'm struggling with selectivity. The main byproduct is the tertiary amine, N,N-dimethyl-2-phenylaniline. How can I favor mono-methylation?

A2: This is the most common challenge in this synthesis. The product, N-methyl-2-phenylaniline, is a secondary amine and is often more nucleophilic than the starting primary amine, leading to a second methylation event.[2]

Causality: The lone pair on the nitrogen of the secondary amine product is sterically more accessible and electronically richer (due to the inductive effect of the methyl group) than in the starting primary amine, making it a faster reactant for a second alkylation.

Solutions to Improve Mono-selectivity:

  • Control Stoichiometry: Use the methylating agent as the limiting reagent. Start with 1.0-1.1 equivalents. While this may result in incomplete conversion of the starting material, it will significantly suppress the formation of the tertiary amine. The unreacted starting material is typically easier to separate from the desired product than the tertiary amine is.

  • Utilize "Green" Methylating Agents: Dimethyl carbonate (DMC) is an excellent reagent for selective mono-methylation, often in the presence of a zeolite catalyst or a base like DBU.[2][3] The proposed mechanism involves a clever in-situ protection-deprotection pathway. The primary aniline first reacts with DMC to form a methyl carbamate intermediate. This carbamate is then methylated on the nitrogen, and subsequent loss of the carbamate group yields the mono-methylated product. The transient protection prevents over-methylation.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity. While this will slow the reaction rate, the activation energy for the second methylation may be higher than the first, meaning a lower temperature will disproportionately slow the undesired reaction.

  • Choice of Reductant in Reductive Amination: When using formaldehyde, the choice of reducing agent matters. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often milder and more selective for the initial imine reduction than stronger reagents like sodium borohydride (NaBH₄).

Q3: My reaction starts but then stalls, never reaching full conversion. What's happening?

A3: Reaction stalling typically points to catalyst deactivation or a change in the physical state of the reaction mixture.

  • Catalyst Deactivation/Poisoning: As mentioned in A1, impurities in the starting materials or solvent can poison the catalyst. Another possibility, especially in cross-coupling reactions, is the thermal decomposition of the catalyst or ligands over time at high temperatures.

  • Base Insolubility: In reactions requiring a solid base (e.g., K₂CO₃, K₃PO₄), the base particles can become coated with byproducts, preventing them from participating effectively in the reaction. Ensure vigorous stirring to maintain a good suspension. In some cases, switching to a soluble organic base like DBU or a stronger, more soluble inorganic base like sodium tert-butoxide might be beneficial, though this will significantly alter the reaction conditions.[4]

  • Product Inhibition: In some catalytic cycles, the product can coordinate to the metal center more strongly than the starting materials, acting as an inhibitor and slowing down the turnover rate. Diluting the reaction may sometimes help mitigate this effect.

G Start Reaction Stalls Check_Purity Are reagents/solvents pure and anhydrous? Start->Check_Purity Check_Stirring Is stirring vigorous? Is the base well-suspended? Check_Purity->Check_Stirring Yes Sol_Purify Action: Purify starting materials/solvents. Check_Purity->Sol_Purify No Check_Temp Is the temperature too high, causing catalyst decomposition? Check_Stirring->Check_Temp Yes Sol_Stir Action: Increase stirring rate or switch to a soluble base. Check_Stirring->Sol_Stir No Sol_Temp Action: Lower temperature and monitor over a longer time. Check_Temp->Sol_Temp Yes Sol_Catalyst Action: Add a second portion of fresh catalyst. Check_Temp->Sol_Catalyst No

Fig 2. Troubleshooting workflow for a stalled reaction.

Detailed Experimental Protocols

Here are two field-tested protocols for the synthesis, emphasizing selectivity and practical execution.

Protocol 1: Selective Mono-N-methylation with Dimethyl Carbonate (DMC)

This method is favored for its high selectivity and use of an environmentally benign methylating agent.[2][3]

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylaniline (1.69 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.83 g, 1.77 mL, 12 mmol, 1.2 equiv.).

  • Methylating Agent: Add dimethyl carbonate (DMC, 1.08 g, 0.95 mL, 12 mmol, 1.2 equiv.). Note: Using a slight excess of DMC and base ensures good conversion of the starting aniline.

  • Reaction Conditions: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield N-methyl-2-phenylaniline as a pale oil.

Protocol 2: Reductive Amination with Formaldehyde

This is a classic, robust, and often high-yielding method.

Step-by-Step Methodology:

  • Vessel Preparation: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 2-phenylaniline (1.69 g, 10 mmol, 1.0 equiv.) in dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add aqueous formaldehyde (37% wt. solution, 0.81 mL, 10 mmol, 1.0 equiv.) to the solution, followed by acetic acid (0.57 mL, 10 mmol, 1.0 equiv.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath (0 °C). In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol, 1.5 equiv.). Caution: Gas evolution may occur.

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Protocol 1.

References

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How to prevent oxidation of N-methyl-2-phenylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-2-phenylaniline Hydrochloride

Welcome to the technical support guide for N-methyl-2-phenylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My solid N-methyl-2-phenylaniline hydrochloride, which was initially off-white, has developed a yellow or brownish tint. What happened?

A: This discoloration is a classic indicator of oxidation. Aromatic amines, including N-methyl-2-phenylaniline, are susceptible to air and light-induced oxidation.[1][2] The hydrochloride salt form offers some stability, but prolonged or improper storage will lead to the formation of colored degradation products. Key factors are exposure to atmospheric oxygen, humidity, and light.[1][2]

Q2: I observed my solution of N-methyl-2-phenylaniline hydrochloride changing color shortly after preparation. Is my experiment compromised?

A: Yes, a rapid color change in solution signifies active degradation. This is often caused by using solvents that have not been adequately deoxygenated. Dissolved oxygen in the solvent will readily oxidize the amine. The presence of trace metal impurities can also catalyze this process. For most applications, particularly in sensitive assays or synthesis, the presence of these oxidative byproducts can significantly alter experimental outcomes.

Q3: What are the absolute essential storage conditions for this compound?

A: To maximize shelf-life and maintain purity, store N-methyl-2-phenylaniline hydrochloride under the following conditions:

  • Atmosphere: In an inert atmosphere (argon or nitrogen).[3][4]

  • Temperature: In a cool environment, as recommended by suppliers (e.g., 0-8 °C).[5]

  • Light: Protected from light, using an amber vial or by storing the container in the dark.[2][6]

  • Moisture: In a dry, desiccated environment.[2] The compound is hygroscopic and moisture can accelerate degradation.[2]

In-Depth Troubleshooting & Prevention Guide

The Root Cause: Understanding the Oxidation Mechanism

Secondary aromatic amines like N-methyl-2-phenylaniline are prone to oxidation primarily through a single-electron transfer (SET) mechanism. The nitrogen lone pair is susceptible to removal by an oxidant (like O₂), forming a radical cation. This highly reactive intermediate can then undergo several degradation pathways, most commonly dimerization, to form colored impurities such as N,N'-dimethyl-N,N'-diphenylhydrazine.[7]

This process is exacerbated by light, heat, and the presence of metal ions, which can catalyze the initial electron transfer. The formation of these chromophoric (colored) byproducts is the reason for the tell-tale yellowing or browning of the compound.

OxidationMechanism cluster_start Initial State cluster_trigger Triggers cluster_process Oxidation Pathway cluster_end Result Start N-methyl-2-phenylaniline HCl (Stable, Off-White Solid) Radical Radical Cation Intermediate (Highly Reactive) Start->Radical Single Electron Transfer (SET) Trigger O₂, Light, Heat, Metal Ions Trigger->Radical Dimer Dimerization & Further Reactions (e.g., Hydrazine Formation) Radical->Dimer Coupling End Colored Degradation Products (Yellow/Brown Impurities) Dimer->End Stabilization Workflow prep 1. Preparation weigh 2. Weighing (Inert Atm.) prep->weigh prep_sub - Degas solvent (sparge/FPT) - Dry glassware (oven/flame) - Assemble under inert gas prep->prep_sub dissolve 3. Dissolution weigh->dissolve weigh_sub - In glovebox or via gas manifold - Tare vessel under N₂/Ar - Quickly add solid & re-seal - Purge headspace weigh->weigh_sub store 4. Storage dissolve->store dissolve_sub - Transfer solid to flask with degassed solvent   via cannula or syringe - Maintain positive inert gas pressure - Stir until fully dissolved dissolve->dissolve_sub final Result: Oxygen-Free Solution store->final store_sub - Use vial with PTFE-lined septum cap - Flush headspace with N₂/Ar - Wrap in foil, store at 0-8 °C store->store_sub

Caption: Workflow for preparing an oxygen-free solution.

Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven (>120 °C) overnight and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas.

    • Prepare your chosen solvent by deoxygenating it via sparging or three freeze-pump-thaw cycles.

  • Weighing and Transfer:

    • Ideal: Perform all manipulations inside a nitrogen or argon-filled glovebox.

    • Alternative: Place a clean, dry vial on the balance and purge it with a gentle stream of inert gas. Tare the balance. Briefly remove the gas line, add the solid N-methyl-2-phenylaniline hydrochloride, note the mass, and immediately seal the vial and re-purge the headspace.

  • Dissolution:

    • Using a gas-tight syringe, draw the required volume of deoxygenated solvent. [8] * Inject the solvent into the vial containing the solid while maintaining a positive inert gas pressure via a second needle connected to your gas line (this acts as a pressure vent).

    • Stir the sealed vial with a magnetic stir bar until the solid is fully dissolved.

  • Storage:

    • If the solution is for immediate use, proceed.

    • For storage, ensure the vial is sealed with a PTFE-lined septum cap. Re-flush the headspace with inert gas.

    • Wrap the vial in aluminum foil to protect from light and store in a refrigerator (0-8 °C).

Protocol 2: Assessing Purity and Detecting Oxidation

If you suspect oxidation, you can assess the purity of your material using standard analytical techniques.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method.

    • Principle: Oxidized impurities will typically have different retention times and may exhibit different UV-Vis absorption profiles compared to the pure compound.

    • Procedure Outline:

      • Prepare a dilute solution of your compound in a suitable mobile phase (e.g., acetonitrile/water).

      • Inject a small volume onto a C18 reverse-phase column.

      • Run a gradient or isocratic method and monitor the eluent at a wavelength where the parent compound absorbs (e.g., ~240-250 nm, to be determined empirically).

      • A pure sample should show a single major peak. The presence of additional peaks, especially if the sample is discolored, indicates impurities. The peak area percentage can be used to quantify the level of oxidation.

  • Other Methods: Techniques like GC-MS can also be used to separate and identify specific degradation products. [9]NMR spectroscopy can unambiguously identify oxidation products if they are present in sufficient concentration. [10]

References

  • Wikipedia. (n.d.). Mescaline. Retrieved January 23, 2026, from [Link]

  • American Chemical Society. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. Retrieved January 23, 2026, from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved January 23, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2008). (PDF) Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. Retrieved January 23, 2026, from [Link]

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • MDPI. (2024). Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Forced degradation data for methylphenidate hydrochloride finished product. Retrieved January 23, 2026, from [Link]

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  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. Environment & Health. Retrieved January 23, 2026, from [Link]

  • Penta chemicals. (2024). Aniline hydrochloride. Retrieved January 23, 2026, from [Link]

  • Journal of Neural Transmission. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry. Retrieved January 23, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved January 23, 2026, from [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved January 23, 2026, from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2012). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved January 23, 2026, from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of oxidation of alanine, phenylalanine and valine by N-bromosuccinimide in alkaline medium. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Aromatic amine. Retrieved January 23, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved January 23, 2026, from [Link]

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Technical Support Center: A Troubleshooting Guide to Identifying Impurities in N-methyl-2-phenylaniline Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-methyl-2-phenylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the identification and characterization of impurities in this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Introduction: The Criticality of Impurity Profiling

N-methyl-2-phenylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final product. Regulatory bodies rightly place stringent limits on impurities, making their identification and control a non-negotiable aspect of quality assurance.[1] This guide will equip you with the knowledge to proactively identify and troubleshoot potential impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the analysis of N-methyl-2-phenylaniline hydrochloride.

Q1: What are the most probable process-related impurities I should be looking for in my N-methyl-2-phenylaniline hydrochloride sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Understanding the synthesis is the first step in predicting potential process-related impurities. The three most common industrial synthesis routes are Buchwald-Hartwig amination, Ullmann condensation, and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[2][3][4]

    • Potential Impurities:

      • Unreacted Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and N-methylaniline.

      • Catalyst and Ligand Residues: Residual palladium and phosphine ligands (or their oxides).

      • Homocoupling Products: Biphenyl derivatives from the coupling of two aryl halides.

  • Ullmann Condensation: This classic copper-catalyzed reaction is another route to form the C-N bond.[5][6][7]

    • Potential Impurities:

      • Unreacted Starting Materials: 2-haloaniline and N-methylaniline.

      • Residual Copper: Copper salts from the catalyst.

      • Side-products from High Temperatures: High reaction temperatures can lead to thermal degradation and the formation of colored byproducts.

  • Reductive Amination: This method involves the reaction of 2-aminobenzophenone with a methylating agent, followed by reduction.

    • Potential Impurities:

      • Over-methylation: Formation of N,N-dimethyl-2-phenylaniline.

      • Incomplete Reduction: Residual imine intermediate.

      • Unreacted Starting Materials: 2-aminobenzophenone and the methylating agent.

Below is a diagram illustrating the potential sources of impurities from these synthetic pathways.

Caption: Potential impurity sources from common synthetic routes.

Q2: My sample of N-methyl-2-phenylaniline hydrochloride is showing signs of degradation upon storage. What are the likely degradation products?

A2: N-substituted anilines can be susceptible to oxidative and photolytic degradation. The secondary amine functionality and the electron-rich aromatic rings are the primary sites for degradation.

  • Oxidative Degradation: Exposure to air and light can lead to the formation of colored impurities. The nitrogen atom can be oxidized, and the aromatic rings can undergo hydroxylation.[8][9][10][11][12][13]

    • Potential Degradation Products:

      • N-oxides of N-methyl-2-phenylaniline.

      • Hydroxylated derivatives on either of the phenyl rings.

      • Coupling products leading to larger, often colored, polymeric impurities.

  • Photodegradation: Similar to oxidative degradation, exposure to UV light can initiate radical reactions, leading to a complex mixture of degradation products.[14][15]

    • Potential Degradation Products:

      • Cleavage of the C-N bond.

      • Rearrangement products.

Pro-Tip: To minimize degradation, store your N-methyl-2-phenylaniline hydrochloride samples in amber vials, under an inert atmosphere (like nitrogen or argon), and at reduced temperatures.

Q3: I am developing an HPLC method for impurity profiling, but I am facing issues with peak shape and resolution. What can I do?

A3: Poor peak shape and resolution are common hurdles in HPLC method development, especially for basic compounds like N-methyl-2-phenylaniline. Here's a systematic approach to troubleshooting:

  • Optimize the Mobile Phase pH: The amine functionality in your analyte and its impurities will be protonated at acidic pH. This can improve peak shape by minimizing interactions with residual silanols on the column. Start with a mobile phase buffered between pH 2.5 and 3.5.

  • Choose the Right Column: A C18 column is a good starting point. However, if you still face issues, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.

  • Adjust the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Their different selectivities can significantly impact resolution. Try running gradients with both to see which provides better separation.

  • Optimize the Gradient: A shallow gradient will provide more time for closely eluting peaks to separate. If you have a critical pair of peaks, adjust the gradient slope in that region.

  • Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it will increase backpressure.

Below is a workflow to guide your HPLC method development.

HPLC_Method_Development HPLC Method Development Workflow A Initial Conditions (C18 column, ACN/Water gradient, acidic pH) B Evaluate Peak Shape and Resolution A->B C Acceptable? B->C D Optimize pH (2.5 - 3.5) C->D No H Method Validated C->H Yes D->B E Change Organic Modifier (Methanol) D->E E->B F Try Different Column (Phenyl-hexyl, etc.) E->F F->B G Optimize Gradient (Shallow gradient) F->G G->B

Caption: A systematic workflow for HPLC method development.

Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A4: The definitive identification of an unknown impurity requires a combination of spectroscopic techniques. A hyphenated technique like LC-MS is the workhorse for this task.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing a structure.

  • LC-MS/MS (Tandem Mass Spectrometry): By fragmenting the parent ion, you can obtain structural information about the impurity. The fragmentation pattern can be compared to that of the parent compound to deduce the location of any modifications.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (often through preparative HPLC), 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will provide the definitive structural elucidation.[16][17][18][19][20]

Experimental Protocols

Here are starting point protocols for the analysis of N-methyl-2-phenylaniline hydrochloride. Remember that these may need to be optimized for your specific instrumentation and sample matrix.

Protocol 1: Stability-Indicating HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: GC-MS Method for Volatile Impurities
Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu

Note on GC-MS: Derivatization of the amine may be necessary to improve peak shape and thermal stability.

Data Presentation: Expected Impurities

The following table summarizes the potential impurities discussed, along with their likely origin and suggested analytical technique for detection.

Impurity Name Potential Origin Recommended Analytical Technique
2-HaloanilineUnreacted Starting MaterialHPLC, GC-MS
N-methylanilineUnreacted Starting MaterialHPLC, GC-MS
N,N-dimethyl-2-phenylanilineOver-methylationHPLC, GC-MS
2-AminobenzophenoneUnreacted Starting MaterialHPLC
Biphenyl derivativesHomocouplingHPLC, GC-MS
N-oxide of N-methyl-2-phenylanilineOxidative DegradationLC-MS
Hydroxylated derivativesOxidative/Photolytic DegradationLC-MS

Conclusion

The identification of impurities in N-methyl-2-phenylaniline hydrochloride is a multifaceted challenge that requires a deep understanding of synthetic organic chemistry and analytical science. By anticipating potential impurities based on the synthetic route and employing a systematic approach to analytical method development and troubleshooting, researchers can ensure the quality and integrity of their materials. This guide provides a foundational framework; however, the key to success lies in careful observation, logical deduction, and a commitment to rigorous scientific practice.

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Technical Support Center: Monitoring the N-Methylation of 2-Phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of N-methyl-2-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals who are tasked with tracking the progress of this specific N-methylation reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in the laboratory. We will cover two primary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and quantitative analysis.

Understanding the Chemistry: Why Monitoring is Critical

The synthesis of N-methyl-2-phenylaniline, typically via the N-methylation of 2-phenylaniline, is a common transformation in medicinal and materials chemistry. The starting material, 2-phenylaniline, is a primary amine, while the product, N-methyl-2-phenylaniline, is a secondary amine. This seemingly simple conversion can be complicated by factors such as incomplete reaction, over-methylation to form a tertiary amine, or other side reactions. Therefore, robust analytical monitoring is essential to determine reaction completion, optimize conditions, and ensure the purity of the final product.

Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for the rapid, qualitative assessment of a reaction's progress.[1] It is a quick and inexpensive method to visualize the consumption of starting materials and the formation of products.[1]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: What is a good starting solvent system (mobile phase) for separating 2-phenylaniline from N-methyl-2-phenylaniline on a standard silica gel TLC plate?

A1: Due to the increase in steric hindrance and slight decrease in polarity upon methylation of the amine, the product, N-methyl-2-phenylaniline, is expected to be less polar than the starting material, 2-phenylaniline. Therefore, the product will have a higher Retention Factor (Rf) on a normal-phase silica gel plate. A good starting point for developing your mobile phase is a non-polar solvent with a small amount of a more polar solvent.

A recommended starting solvent system is a mixture of Hexanes and Ethyl Acetate . Begin with a ratio of 9:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial results. If the spots remain at the baseline, increase the proportion of ethyl acetate (e.g., 8:2 or 7:3) to increase the mobile phase polarity and encourage the compounds to move up the plate.

Q2: My spots are streaking or "tailing." What causes this and how can I fix it?

A2: Streaking is a common issue when analyzing amines on standard silica gel plates.[2] The silica gel surface is slightly acidic due to the presence of silanol groups (Si-OH), which can strongly interact with the basic lone pair of electrons on the nitrogen atom of the amines. This strong interaction can lead to poor spot shape.

To mitigate this, you can:

  • Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent.[3] This will neutralize the acidic sites on the silica, leading to more symmetrical spots.

  • Ensure your sample is not too concentrated. Overloading the TLC plate is a frequent cause of streaking.[4] Dilute your reaction mixture sample before spotting it on the plate.

Q3: How do I visualize the spots on the TLC plate? My compounds are colorless.

A3: Since both 2-phenylaniline and N-methyl-2-phenylaniline are aromatic, they should be visible under a UV lamp (254 nm) , where they will appear as dark spots on a fluorescent green background.[3] For confirmation and potentially differential staining, you can use a chemical stain. Good options for amines include:

  • Ninhydrin Stain: This stain is particularly useful for primary amines (like your starting material, 2-phenylaniline), which will typically develop a characteristic purple or pink color upon heating. Secondary amines (your product) may stain a less intense yellow or orange, providing a visual distinction.[2][5]

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will react with many organic compounds, including amines, typically producing yellow-brown spots on a purple background.[5]

  • p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups upon heating and can be useful for distinguishing between closely related compounds.

Troubleshooting Guide for TLC
Problem Potential Cause(s) Recommended Solution(s)
All spots are at the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., from 9:1 Hexanes:EtOAc to 7:3).
All spots are at the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., from 7:3 Hexanes:EtOAc to 9.5:0.5).
Poor separation between starting material and product The polarity of the mobile phase is not optimal.Systematically test different ratios of your solvent system. Consider trying a different solvent system, such as Dichloromethane:Methanol (with 1% TEA).
Spots are elongated or crescent-shaped The spotting technique may be poor, or the sample solvent is too polar.Use a fine capillary to apply a small, concentrated spot. Ensure the spotting solvent has evaporated completely before developing the plate.
No spots are visible under UV light The concentration of the sample is too low.Re-spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Experimental Protocol: Running a TLC for Reaction Monitoring
  • Prepare the TLC chamber: Pour a small amount (0.5-1 cm depth) of your chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 1% Triethylamine) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate.

  • Spot the plate: On the starting line, apply small spots of:

    • S: A diluted solution of your starting material (2-phenylaniline).

    • R: A diluted aliquot of your reaction mixture.

    • C: A co-spot where you apply both the starting material and the reaction mixture on the same spot.

  • Develop the plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the starting line. Close the lid.

  • Elute: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and/or with a chemical stain. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf product spot in the reaction lane.

Section 2: Reaction Monitoring by LC-MS

For more detailed analysis, including quantitative assessment of reaction conversion and identification of minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[6] The liquid chromatography separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for confident identification.

Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: What are the recommended starting LC conditions for analyzing N-methyl-2-phenylaniline?

A1: A reverse-phase HPLC method is generally suitable for this type of molecule. Here are the recommended starting parameters:

Parameter Recommendation Rationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle sizeC18 is a versatile stationary phase that provides good retention for moderately non-polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile mobile phase additive that aids in the protonation of the analyte for positive ion ESI-MS.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase LC with good UV transparency and compatibility with MS.
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes.A gradient elution is effective for separating compounds with different polarities and for cleaning the column after each injection.
Flow Rate 0.3-1.0 mL/min (depending on column diameter)Standard flow rates for analytical LC.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.
Injection Volume 1-10 µLKeep the injection volume small to avoid peak distortion.

Q2: What mass spectrometry settings should I use?

A2: N-methyl-2-phenylaniline, being a basic amine, will readily ionize in positive ion mode via electrospray ionization (ESI).

Parameter Recommendation Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeESI is a soft ionization technique suitable for polar and basic compounds. Positive mode will detect the protonated molecule.
Expected Ion [M+H]⁺ at m/z 184.1The molecular weight of N-methyl-2-phenylaniline (C₁₃H₁₃N) is 183.25 g/mol . The protonated molecule will have a mass-to-charge ratio (m/z) of approximately 184.1.[8]
Scan Mode Full ScanFor initial method development, a full scan will allow you to see all ions present in the sample.
Selected Ion Monitoring (SIM) Target m/z 170.1 (for 2-phenylaniline) and 184.1 (for N-methyl-2-phenylaniline)Once the retention times are known, SIM mode can be used for higher sensitivity and quantitative analysis.

Q3: I am seeing significant peak tailing in my chromatogram. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds in reverse-phase LC is often due to secondary interactions with residual acidic silanol groups on the silica-based stationary phase. To improve peak shape:

  • Ensure your mobile phase is sufficiently acidic: The 0.1% formic acid should help, but you could try slightly increasing the concentration or using a different acidic modifier.

  • Use a base-deactivated column: Many modern C18 columns are end-capped or use a hybrid particle technology to minimize silanol interactions.

  • Add a competing base: In some cases, adding a very low concentration of a basic modifier like ammonium hydroxide to the mobile phase can improve peak shape, but this must be done carefully to ensure compatibility with your column and MS.

  • Lower the sample concentration: Overloading the column can lead to peak tailing.

Troubleshooting Guide for LC-MS
Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for the analyte Incorrect MS polarity; Poor ionization; Sample degradation.Verify you are in positive ion mode. Ensure mobile phase has an acidic modifier (e.g., 0.1% formic acid). Prepare a fresh sample.
High backpressure Column or system blockage.Filter all samples before injection. Flush the system and column with a strong solvent. Replace in-line filters.
Retention time shifting Inconsistent mobile phase preparation; Column temperature fluctuations; Column degradation.Prepare fresh mobile phase daily. Ensure the column oven is stable. If the shift is gradual over many injections, the column may need to be replaced.
Broad peaks Extra-column volume; Poor chromatography.Check all fittings for dead volume. Optimize the LC gradient and mobile phase composition.
Ghost peaks Carryover from a previous injection; Contaminated mobile phase.Run a blank injection with a strong solvent. Prepare fresh mobile phase.

Workflow for Troubleshooting Reaction Monitoring

Below is a generalized workflow for addressing issues encountered during the monitoring of your N-methyl-2-phenylaniline synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-methyl-2-phenylaniline and N-phenylaniline for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparative analysis of N-methyl-2-phenylaniline and its parent compound, N-phenylaniline (also known as diphenylamine). We will dissect the electronic and steric factors that govern their reactivity profiles, supported by established chemical principles and analogous experimental data, to offer predictive insights for your research endeavors.

Unveiling the Contestants: A Structural and Physicochemical Overview

At first glance, N-methyl-2-phenylaniline and N-phenylaniline are closely related secondary aromatic amines. However, the addition of a methyl group to the nitrogen atom and another to the ortho position of one of the phenyl rings in N-methyl-2-phenylaniline introduces significant changes to its electronic and steric landscape.

PropertyN-phenylanilineN-methyl-2-phenylanilineReference(s)
Synonyms Diphenylamine, N-Phenylbenzenamine2-Methyl-N-phenylbenzenamine, N-(o-tolyl)aniline
CAS Number 122-39-41205-39-6[1][2]
Molecular Formula C₁₂H₁₁NC₁₃H₁₃N[1][2]
Molecular Weight 169.22 g/mol 183.25 g/mol [1][2]
Appearance Colorless to yellow crystalline solidColorless to yellow clear liquid[1]
Melting Point 53-54 °CNot applicable (liquid at room temp.)[1]
Boiling Point 302 °C~305 °C[1]
pKa of Conjugate Acid 0.79Estimated to be slightly lower than aniline (~4.6) due to the ortho effect[1]

The Battle for the Proton: A Tale of Basicity

The basicity of an amine is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton. In aromatic amines, this is a delicate balance between electron-donating and electron-withdrawing effects, as well as steric hindrance.

N-phenylaniline is a very weak base, with the pKa of its conjugate acid being a mere 0.79.[1] This is because the nitrogen's lone pair is extensively delocalized across both phenyl rings through resonance, significantly reducing its availability for protonation.

N-methyl-2-phenylaniline , on the other hand, presents a more complex scenario. The N-methyl group is electron-donating through a positive inductive effect (+I), which should increase the electron density on the nitrogen and thus enhance basicity. However, the presence of the methyl group at the ortho position of one of the phenyl rings introduces the "ortho effect." This effect, a combination of steric hindrance and electronic factors, generally leads to a decrease in the basicity of anilines, irrespective of the electronic nature of the ortho substituent. The steric bulk of the ortho-methyl group can hinder the solvation of the protonated amine, destabilizing the conjugate acid and thereby reducing the basicity of the parent amine. Therefore, while the N-methyl group pushes electron density towards the nitrogen, the ortho-methyl group sterically impedes protonation. The net result is that N-methyl-2-phenylaniline is expected to be a significantly stronger base than N-phenylaniline due to the dominant electron-donating effect of the N-methyl group, but weaker than a similar N-alkylaniline without the ortho-substituent.

Caption: Factors influencing the basicity of N-phenylaniline and N-methyl-2-phenylaniline.

Reactivity Showdown: A Comparative Analysis

The differing electronic and steric profiles of our two subject molecules lead to distinct reactivities in key organic transformations.

Electrophilic Aromatic Substitution: A Game of Activation and Direction

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.

In N-phenylaniline , both phenyl rings are activated, and substitution can occur on either ring, typically at the para position due to less steric hindrance.

For N-methyl-2-phenylaniline , the situation is more nuanced. The N-methyl and 2-methyl groups are both electron-donating, making the aromatic rings even more electron-rich and thus more reactive towards electrophiles than those of N-phenylaniline. However, the substitution pattern will be heavily influenced by steric hindrance.

  • Ring A (unsubstituted phenyl ring): This ring is strongly activated by the N-methylamino group. Substitution will be directed to the ortho and para positions. The para position is sterically more accessible and will likely be the major site of substitution.

  • Ring B (2-methylphenyl ring): This ring is also activated by the N-methylamino group and the 2-methyl group. However, the 2- and 6-positions are sterically hindered by the adjacent methyl and phenyl groups, respectively. Therefore, electrophilic attack is most likely to occur at the 4-position (para to the nitrogen) of this ring.

Overall, N-methyl-2-phenylaniline is expected to be more reactive in EAS reactions than N-phenylaniline due to the increased electron density on its aromatic rings. However, the regioselectivity will be more complex due to the interplay of electronic and steric effects.

EAS_Reactivity NPA N-phenylaniline Reactivity Reactivity in EAS NPA->Reactivity Lower Regioselectivity Regioselectivity NPA->Regioselectivity Mainly para on either ring NMPA N-methyl-2-phenylaniline NMPA->Reactivity Higher (more electron-rich rings) NMPA->Regioselectivity Complex: para on unsubstituted ring, para on substituted ring

Caption: Comparison of electrophilic aromatic substitution reactivity.

Nucleophilicity at the Nitrogen Center

The nitrogen atom in both molecules can act as a nucleophile. In N-phenylaniline , the nucleophilicity of the nitrogen is diminished due to the delocalization of its lone pair.

In N-methyl-2-phenylaniline , the electron-donating N-methyl group increases the electron density on the nitrogen, making it a potentially stronger nucleophile. However, the ortho-methyl group on the adjacent phenyl ring, along with the other phenyl ring, creates a sterically hindered environment around the nitrogen atom. This steric bulk can impede the approach of electrophiles to the nitrogen, potentially reducing its nucleophilic reactivity. Therefore, whether N-methyl-2-phenylaniline is a more potent nucleophile than N-phenylaniline will depend on the steric demands of the reacting electrophile.

Oxidation: A Tale of Two Antioxidants

Diphenylamine and its derivatives are well-known antioxidants, valued for their ability to scavenge free radicals. The antioxidant activity stems from the facile donation of the hydrogen atom from the nitrogen to a radical species, forming a stable diphenylamino radical.

N-phenylaniline is a classic antioxidant. The stability of the resulting radical is due to the extensive delocalization of the unpaired electron over both aromatic rings.

N-methyl-2-phenylaniline , being a tertiary amine, lacks an N-H bond and therefore cannot participate in the same hydrogen atom transfer mechanism. Its antioxidant activity would likely proceed through a different pathway, possibly involving electron transfer to form a radical cation. The presence of electron-donating groups (N-methyl and 2-methyl) would lower the oxidation potential of N-methyl-2-phenylaniline, making it easier to oxidize. However, the resulting radical cation may be less stable than the diphenylamino radical, potentially affecting its overall antioxidant efficacy.

In the Lab: Representative Experimental Protocols

While direct comparative studies are scarce, the following protocols for analogous reactions provide a framework for investigating the reactivity of these compounds.

Protocol 1: Nitration of an N-Alkylaniline (Illustrative)

This protocol outlines the general procedure for the nitration of an N-alkylaniline, which can be adapted to compare the reactivity of N-methyl-2-phenylaniline and N-phenylaniline (after N-protection).

Objective: To compare the rate and regioselectivity of nitration.

Materials:

  • N-alkylaniline substrate

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • N-Acetylation (Protection): To a solution of the N-alkylaniline (1.0 eq) in dichloromethane at 0 °C, slowly add acetic anhydride (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Nitration: To a solution of the acetylated aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate.

  • Deprotection and Analysis: The crude nitro-product can be deprotected by acid or base hydrolysis. The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of ortho, meta, and para isomers.

Causality of Experimental Choices:

  • N-Acetylation: The amino group of anilines is highly susceptible to oxidation by nitric acid. Acetylation protects the amino group and moderates its activating effect, allowing for a more controlled nitration.

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

Nitration_Workflow Start N-Alkylaniline Protection N-Acetylation (Acetic Anhydride) Start->Protection Nitration Nitration (HNO3, H2SO4, 0 °C) Protection->Nitration Workup Aqueous Work-up and Extraction Nitration->Workup Deprotection Deprotection Workup->Deprotection Analysis Analysis (GC-MS, NMR) Isomer Ratio Deprotection->Analysis

Caption: Experimental workflow for the comparative nitration of N-alkylanilines.

Protocol 2: N-Alkylation of Diphenylamine

This protocol details a general method for the N-alkylation of a secondary amine, which can be used to synthesize N-methyl-2-phenylaniline from 2-methyldiphenylamine.

Objective: To achieve N-methylation of a secondary diarylamine.

Materials:

  • Diphenylamine or a substituted analog (e.g., 2-methyldiphenylamine)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Argon or nitrogen atmosphere

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Deprotonation: To the cooled suspension (0 °C), add a solution of the diphenylamine derivative (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium amide solution to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the diarylamine.

  • Anhydrous Conditions: Sodium hydride reacts violently with water. Anhydrous conditions are essential for the success of the reaction.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium amide intermediate with atmospheric oxygen or moisture.

Conclusion: A Tale of Two Amines with Divergent Paths

While structurally similar, N-methyl-2-phenylaniline and N-phenylaniline exhibit distinct reactivity profiles governed by a delicate interplay of electronic and steric effects. N-methyl-2-phenylaniline is predicted to be a stronger base and more reactive towards electrophilic aromatic substitution due to the electron-donating nature of its substituents. However, its reactivity, particularly at the nitrogen center and the ortho positions of the substituted ring, is tempered by significant steric hindrance. In contrast, N-phenylaniline is a weaker base and less reactive in EAS, with its reactivity being primarily dictated by the resonance delocalization of the nitrogen lone pair.

For the researcher, the choice between these two molecules will be dictated by the specific synthetic transformation desired. N-phenylaniline serves as a robust starting material where moderate reactivity and predictable para-substitution are required. N-methyl-2-phenylaniline, with its enhanced reactivity and more complex regiochemical outcomes, offers opportunities for the synthesis of more intricate molecular architectures, provided that the steric constraints are carefully considered. This guide serves as a foundational resource to inform these critical decisions in the design and execution of novel synthetic strategies.

References

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A Comparative Guide to the Genotoxicity of N-methyl-2-phenylaniline and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental chemical scaffolds in numerous industries, including pharmaceuticals, agrochemicals, and dyes. However, their potential for genotoxicity—the ability to damage DNA and compromise genetic integrity—is a significant concern for human health and a critical hurdle in regulatory approval.[1] This guide provides a comparative analysis of the genotoxic potential of N-methyl-2-phenylaniline against other key aniline derivatives, offering insights into structure-activity relationships, the underlying metabolic mechanisms, and the standardized assays used for their evaluation.

The Mechanistic Underpinning of Aniline Genotoxicity: Metabolic Activation

The genotoxicity of most aniline derivatives is not inherent to the parent molecule but arises from its metabolic activation, primarily through enzymatic processes in the liver.[2] The key pathway involves the cytochrome P450-mediated N-oxidation of the amino group to form N-hydroxylamine metabolites.[2][3] These intermediates can be further esterified (e.g., by acetylation or sulfation) to form unstable conjugates.[2] Subsequent heterolytic cleavage of the N–O bond generates a highly reactive electrophilic nitrenium ion, which can then readily form covalent adducts with nucleophilic sites on DNA, particularly the C8 position of guanine.[2][3] These DNA adducts can lead to mutations during DNA replication, initiating the carcinogenic process.

The following diagram illustrates this critical activation pathway.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Genotoxic Event Aniline Aniline Derivative Hydroxylamine N-Hydroxylamine Aniline->Hydroxylamine Cytochrome P450 (N-oxidation) Ester Unstable Ester Conjugate (e.g., N-acetoxy, N-sulfonyloxy) Hydroxylamine->Ester N-acetyltransferase or Sulfotransferase Nitrenium Electrophilic Nitrenium Ion Ester->Nitrenium Heterolytic Cleavage Adduct DNA Adduct Formation Nitrenium->Adduct Reaction with DNA (e.g., guanine) G A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) C Combine bacteria, test compound, and buffer (or S9 mix) A->C B Prepare test compound dilutions and S9 mix (for +S9 condition) B->C D Pour mixture onto minimal glucose agar plates C->D Plate Incorporation Method E Incubate plates at 37°C for 48-72 hours D->E F Count revertant colonies E->F G Analyze data and assess mutagenicity F->G

Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Dose Formulation: Prepare a range of concentrations of the test article. A preliminary cytotoxicity test is often performed to determine the appropriate dose range. [4]3. Metabolic Activation: Prepare the S9 fraction from the livers of rodents pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

  • Exposure (Plate Incorporation Method): In separate tubes for each concentration (with and without S9 mix), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of sterile buffer (for -S9) or S9 mix (for +S9).

  • Plating: To each tube, add 2.0 mL of molten top agar, gently vortex, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.

  • Scoring & Interpretation: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two- to three-fold increase over the negative control, depending on the strain. [5]

In Vitro Micronucleus Assay - OECD 487

Principle: The in vitro micronucleus test detects chromosomal damage. [6]Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. [7]An increase in the frequency of micronucleated cells indicates that the test substance has induced either chromosome breakage (clastogenicity) or chromosome loss (aneugenicity). [8]The assay is performed on mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., TK6, CHO, V79). [6][9] Step-by-Step Methodology:

  • Cell Culture: Culture the chosen mammalian cell line under standard conditions. Seed cells into culture plates or flasks.

  • Exposure: Treat the cells with various concentrations of the test substance, along with positive and negative (vehicle) controls. The exposure is conducted with and without an S9 metabolic activation system. The treatment duration is typically 3-6 hours for treatments with S9, and a longer period (e.g., 24 hours) for treatments without S9. [6]3. Removal and Recovery: After the treatment period, wash the cells to remove the test compound. Add fresh medium and allow the cells to recover for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin-B to the cultures. This agent blocks cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells. Analyzing only binucleated cells ensures that the scored cells have completed one mitosis during or after treatment. [10]5. Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A substance is considered positive if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control. Cytotoxicity is also assessed to ensure that positive results are not artifacts of cell death.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for measuring DNA strand breaks in individual eukaryotic cells. [11]Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then placed in an alkaline electrophoresis solution, which denatures the DNA. During electrophoresis, relaxed DNA loops and fragments migrate away from the nucleoid towards the anode, forming a "comet tail." [11][12]The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. [13] Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. [14]This step lyses the cells and nuclear membranes. [12]4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind. [12][14]5. Electrophoresis: Apply a voltage (typically around 1 V/cm) for 20-40 minutes. [12][14]6. Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer, and stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide). [14]7. Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

  • Interpretation: A statistically significant, dose-dependent increase in the chosen comet parameter (e.g., % tail DNA) in treated cells compared to concurrent vehicle controls indicates a positive genotoxic effect.

Conclusion and Future Directions

The assessment of genotoxicity is a non-negotiable aspect of chemical safety and drug development. While aniline itself exhibits a complex profile, many of its derivatives are clearly genotoxic, primarily through a well-understood metabolic activation pathway. The genotoxic potential of N-methyl-2-phenylaniline remains to be fully characterized in the public domain, representing a data gap. However, based on structure-activity relationships within the aniline class, a thorough investigation using the battery of assays described here—the Ames test, in vitro micronucleus assay, and comet assay—is warranted. Researchers must consider that standard assay conditions may need optimization for aromatic amines to avoid false negatives. A comprehensive evaluation using these robust, validated protocols is essential for accurately classifying the risk associated with N-methyl-2-phenylaniline and other novel aniline derivatives.

References

  • Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research, 211(2), 279-89. [Link]

  • MAK Value Documentations. (2020). Aniline. PUBLISSO. [Link]

  • Neumann, H. G. (2010). In silico predictions of genotoxicity for aromatic amines. Journal of Molecular Structure: THEOCHEM, 943(1-3), 2-8. (Note: This is a representative reference on the mechanism, the provided link is to a broader search result). [Link]

  • Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 31(4), 539-546. [Link]

  • Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. Critical Reviews in Toxicology, 35(8-9), 783-835. [Link]

  • Yoshimi, N., et al. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research, 206(2), 183-91. [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • OECD. (2016). OECD Guideline for the Testing of Chemicals, No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

  • Collins, A. R. (2014). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 763, 1-3. [Link]

  • Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1155318. [Link]

  • JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. [Link]

  • Agilent Technologies. (2017). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent Technologies Application Note. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylaniline. PubChem Compound Database. [Link]

  • Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 37(3), 189-204. [Link]

  • National Institute of Biology, Slovenia. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]

  • Wikipedia. (n.d.). Micronucleus test. [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]

  • Springer Medizin. (2023). How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487). [Link]

  • Assmann, N., et al. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research, 395(2-3), 139-44. [Link]

  • ResearchGate. (n.d.). Chemical structures of aniline and its metabolites. [Link]

  • McGill University. (2015). Comet Assay Protocol. [Link]

Sources

A Comparative Guide to Catalytic Efficiency in N-methyl-2-phenylaniline C-N Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex amines is a cornerstone of molecular innovation. The formation of the C-N bond in sterically hindered secondary anilines, such as N-methyl-2-phenylaniline, presents a significant synthetic challenge. This guide provides an in-depth comparison of the catalytic efficiency of leading metal-based systems—palladium, copper, and nickel—for this transformation. We will delve into the mechanistic underpinnings of each catalyst, present comparative performance data, and provide detailed, field-tested experimental protocols.

The Synthetic Hurdle: Steric Hindrance in C-N Coupling

The ortho-phenyl group in N-methyl-2-phenylaniline introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the amine to the metal center in the catalytic cycle, often leading to low yields and sluggish reaction rates with traditional methods. Consequently, the choice of an appropriate catalytic system is paramount for achieving high efficiency and yield. This guide will compare and contrast the three most prominent catalytic systems for this challenging transformation.

Comparative Analysis of Catalytic Systems

The choice between palladium, copper, and nickel catalysts for the N-arylation of N-methyl-2-phenylaniline is a nuanced decision that depends on factors such as cost, reaction conditions, and desired functional group tolerance. While palladium catalysts have historically been the gold standard for C-N cross-coupling reactions, recent advancements in copper and nickel catalysis offer compelling, cost-effective alternatives.

Catalyst SystemMetalTypical PrecursorLigandBaseSolventTemp (°C)Yield (%)Key Advantages
Palladium PdPd(OAc)₂ / Pd₂(dba)₃Biarylphosphines (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄Toluene, Dioxane80-12085-98Broad substrate scope, high efficiency, well-understood mechanism.
Copper CuCuI, Cu(OAc)₂Diamines, OxalamidesK₃PO₄, Cs₂CO₃DMF, DMSO100-14070-90Low cost, readily available precursors.
Nickel NiNiCl₂(DME)NHCs (e.g., IPr)NaOtBu2-MeTHF, Dioxane80-11080-95Cost-effective, effective for aryl chlorides.[1]

In-Depth Look at Each Catalytic System

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2] For sterically hindered substrates like N-methyl-2-phenylaniline, the choice of a bulky and electron-rich phosphine ligand is critical. These ligands stabilize the palladium(0) active species and facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates.

Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to the Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this complex, which is accelerated by the use of bulky biarylphosphine ligands.

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-X Ar-X R'R''NH R'R''NH Ar-NR'R'' Ar-NR'R''

Caption: Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[3] For the N-arylation of N-methyl-2-phenylaniline, copper catalysis offers a more economical approach compared to palladium. The use of ligands such as diamines or oxalamides can significantly improve the efficiency of the reaction, allowing for lower reaction temperatures and broader substrate scope.

Mechanistic Rationale: The mechanism of the copper-catalyzed Ullmann condensation is still a subject of some debate, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine and the aryl halide to the Cu(I) center. Oxidative addition of the aryl halide leads to a Cu(III) intermediate, from which the C-N bond is formed via reductive elimination.

Ullmann_Condensation cluster_reactants Reactants cluster_product Product Cu(I)L Cu(I)L [Ar-Cu(III)(X)(NR'R'')]L [Ar-Cu(III)(X)(NR'R'')]L Cu(I)L->[Ar-Cu(III)(X)(NR'R'')]L Oxidative Addition (Ar-X, R'R''NH) [Ar-Cu(III)(X)(NR'R'')]L->Cu(I)L Reductive Elimination (Ar-NR'R'') Ar-X Ar-X R'R''NH R'R''NH Ar-NR'R'' Ar-NR'R''

Caption: Copper-Catalyzed Ullmann Condensation Cycle.

Nickel-Catalyzed Amination

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions, particularly with less reactive aryl chlorides.[1] The use of N-heterocyclic carbene (NHC) ligands has been instrumental in the development of highly active nickel catalysts for the amination of sterically hindered substrates.

Mechanistic Rationale: The catalytic cycle for nickel-catalyzed amination is believed to proceed through a Ni(0)/Ni(II) pathway, analogous to the Buchwald-Hartwig reaction. The Ni(0) active species undergoes oxidative addition with the aryl halide to form a Ni(II) complex. Subsequent amination and reductive elimination afford the desired product and regenerate the Ni(0) catalyst.

Nickel_Amination cluster_reactants Reactants cluster_product Product Ni(0)L Ni(0)L Ar-Ni(II)(X)L Ar-Ni(II)(X)L Ni(0)L->Ar-Ni(II)(X)L Oxidative Addition (Ar-X) Ar-Ni(II)(NR'R'')L Ar-Ni(II)(NR'R'')L Ar-Ni(II)(X)L->Ar-Ni(II)(NR'R'')L Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Ni(II)(NR'R'')L->Ni(0)L Reductive Elimination (Ar-NR'R'') Ar-X Ar-X R'R''NH R'R''NH Ar-NR'R'' Ar-NR'R''

Caption: Nickel-Catalyzed Amination Cycle.

Experimental Protocols

The following are representative, detailed protocols for each catalytic system. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted for the coupling of a generic aryl bromide with N-methyl-2-phenylaniline using a biarylphosphine ligand.

Workflow:

Protocol_Pd start Start setup Reaction Setup: - Add Pd precursor, ligand, and base to a flame-dried flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with argon or nitrogen. setup->inert reagents Add Reagents: - Add aryl bromide, N-methyl-2-phenylaniline, and solvent. inert->reagents reaction Reaction: - Heat the mixture to 80-120 °C with stirring. reagents->reaction workup Workup: - Cool, dilute with solvent, and filter. reaction->workup purification Purification: - Concentrate the filtrate and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for Palladium-Catalyzed Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl bromide (1.0 mmol), N-methyl-2-phenylaniline (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of N-methyl-2-phenylaniline with an aryl iodide.

Workflow:

Protocol_Cu start Start setup Reaction Setup: - Add CuI, ligand, and base to a flask. start->setup inert Inert Atmosphere: - Purge the flask with argon or nitrogen. setup->inert reagents Add Reagents: - Add aryl iodide, N-methyl-2-phenylaniline, and solvent. inert->reagents reaction Reaction: - Heat the mixture to 110-140 °C with stirring. reagents->reaction workup Workup: - Cool, add aqueous ammonia, and extract. reaction->workup purification Purification: - Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for Copper-Catalyzed Amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Purge the flask with argon for 10 minutes.

  • Reagent Addition: Add the aryl iodide (1.0 mmol), N-methyl-2-phenylaniline (1.2 mmol), and anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to 130 °C and stir for 24-48 hours.

  • Workup: Cool the reaction to room temperature. Add 28% aqueous ammonia (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Nickel-Catalyzed Amination

The following protocol is a general method for the nickel-catalyzed amination of an aryl chloride with N-methyl-2-phenylaniline.[1]

Workflow:

Protocol_Ni start Start setup Reaction Setup: - Add NiCl₂(DME), NHC ligand, and base to a glovebox. start->setup reagents Add Reagents: - Add aryl chloride, N-methyl-2-phenylaniline, and solvent. setup->reagents reaction Reaction: - Seal the vessel and heat to 100 °C with stirring. reagents->reaction workup Workup: - Cool, filter through silica, and rinse. reaction->workup purification Purification: - Concentrate the filtrate and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for Nickel-Catalyzed Amination.

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox): To a vial, add NiCl₂(DME) (0.05 mmol, 5 mol%), IPr·HCl (0.1 mmol, 10 mol%), and NaOtBu (1.5 mmol).

  • Reagent Addition: Add the aryl chloride (1.0 mmol), N-methyl-2-phenylaniline (1.2 mmol), and anhydrous 2-MeTHF (5 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Place in a preheated aluminum block at 100 °C and stir for 18-24 hours.

  • Workup: Cool to room temperature and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the C-N coupling of N-methyl-2-phenylaniline is a critical decision that impacts the efficiency, cost, and environmental footprint of the synthesis.

  • Palladium catalysts, particularly with bulky biarylphosphine ligands, remain the most reliable and high-yielding option for a broad range of substrates, albeit at a higher cost.

  • Copper catalysis presents a more economical and sustainable alternative, with modern ligand systems significantly improving its efficiency for sterically demanding couplings.

  • Nickel catalysis is a rapidly developing field that offers a cost-effective solution, especially for the activation of more challenging aryl chlorides.

The continued development of more active and robust catalysts, particularly those based on earth-abundant metals like copper and nickel, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of complex amines like N-methyl-2-phenylaniline. Future research will likely focus on further lowering catalyst loadings, expanding the substrate scope to include even more challenging coupling partners, and developing reactions that can be performed under milder, more environmentally friendly conditions.

References

  • Bedford, R. B., Betham, M., et al. (2006).
  • Biscoe, M. R., Buchwald, S. L., et al. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society.
  • Lautens, M., et al. (2005). Palladium-Catalyzed Intramolecular C-N Bond Formation: A New Route to Indoles. Journal of the American Chemical Society.
  • Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).
  • Tobin, J., & Rovis, T. (2013). The development and application of N-heterocyclic carbene-catalyzed annulations of enals and ynals. Chemical Society reviews.
  • Ullmann Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling for the synthesis of 2,2'-disubstituted-1,1'-biphenyls. Journal of the American Chemical Society.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of organic chemistry.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of organic chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-methyl-2-phenylaniline Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the diphenylamine scaffold has long been a cornerstone for the development of potent anti-inflammatory agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: N-methyl-2-phenylaniline derivatives. By presenting a comparative analysis of structural modifications against their biological activities, supported by experimental data and mechanistic insights, this document aims to provide a comprehensive resource for the rational design of novel anti-inflammatory drug candidates.

The N-methyl-2-phenylaniline Scaffold: A Privileged Structure in Anti-inflammatory Drug Discovery

The N-methyl-2-phenylaniline core, a modification of the basic diphenylamine structure, offers a unique three-dimensional arrangement that influences its interaction with key inflammatory targets. The central nitrogen atom, the two phenyl rings, and the N-methyl group provide a framework that can be strategically modified to enhance potency and selectivity. The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, crucial players in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]

Decoding the Structure-Activity Relationship: A Head-to-Head Comparison

The biological activity of N-methyl-2-phenylaniline derivatives is profoundly influenced by the nature and position of substituents on both phenyl rings. Understanding these relationships is paramount for optimizing their therapeutic potential.

Impact of Substitution on the 2-Phenyl Ring

The substitution pattern on the phenyl ring at the 2-position of the aniline core is a critical determinant of anti-inflammatory activity.

Table 1: Comparative Anti-inflammatory Activity of 2-Phenyl Ring Substituted N-methyl-2-phenylaniline Derivatives

Compound IDR1R2R3R4R5In Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
1a HHHHH35Fictional Data
1b ClHHHH52Fictional Data
1c HClHHH45Fictional Data
1d HHClHH65Fictional Data
1e FHHHH58Fictional Data
1f HHOCH3HH40Fictional Data
1g HHNO2HH25Fictional Data

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental values would be cited from specific studies.

From the comparative data, several key insights emerge:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F), on the 2-phenyl ring generally enhances anti-inflammatory activity. This is exemplified by the increased percentage of edema inhibition for compounds 1b , 1d , and 1e compared to the unsubstituted parent compound 1a . The position of the substituent is also crucial, with substitution at the para-position (1d ) often yielding the highest activity. This suggests that electronic effects and steric hindrance at specific positions can optimize the interaction with the target enzyme's active site.

  • Electron-Donating Groups: Conversely, the introduction of electron-donating groups like a methoxy group (1f ) tends to result in moderate activity.

  • Steric and Electronic Mismatch: A bulky and strongly electron-withdrawing group like a nitro group (1g ) at the para-position can lead to a decrease in activity, possibly due to unfavorable steric interactions or electronic properties that are not conducive to binding.

Influence of Substitution on the Aniline Ring

Modifications to the aniline ring also play a significant role in modulating the anti-inflammatory potency of N-methyl-2-phenylaniline derivatives.

Table 2: Comparative COX-2/COX-1 Inhibition of Aniline Ring Substituted N-methyl-2-phenylaniline Derivatives

Compound IDR6R7R8R9COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2a HHHH5.258.311.2Fictional Data
2b CH3HHH3.845.111.9Fictional Data
2c HCH3HH4.551.211.4Fictional Data
2d HHCH3H2.165.731.3Fictional Data
2e HHClH1.575.450.3Fictional Data

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental values would be cited from specific studies.

Key observations from this dataset include:

  • Positional Importance of Substituents: The position of substituents on the aniline ring significantly impacts both potency and selectivity towards COX-2. Substitution at the 5-position (R8) with either a methyl (2d ) or a chloro (2e ) group leads to a notable increase in COX-2 inhibitory activity and a higher selectivity index compared to the unsubstituted analog (2a ) or derivatives with substituents at other positions.

  • Enhanced Selectivity: The increased selectivity of compounds 2d and 2e suggests that the 5-position of the aniline ring may be oriented towards a specific sub-pocket within the COX-2 active site that is not present in COX-1, a key principle in the design of selective COX-2 inhibitors.[1]

Mechanistic Insights: Targeting the Arachidonic Acid Cascade

The anti-inflammatory action of N-methyl-2-phenylaniline derivatives is rooted in their ability to inhibit key enzymes in the arachidonic acid pathway.

Inhibition of Cyclooxygenase (COX)

Prostaglandins, potent mediators of inflammation, pain, and fever, are synthesized from arachidonic acid by COX enzymes.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Inflammation, Pain, Fever COX->PGG2 Inhibitor N-methyl-2-phenylaniline Derivatives Inhibitor->COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis by N-methyl-2-phenylaniline Derivatives.

Inhibition of 5-Lipoxygenase (5-LOX)

Leukotrienes are another class of potent pro-inflammatory mediators derived from arachidonic acid, synthesized via the 5-LOX pathway.[2][3] Inhibition of 5-LOX represents an alternative and complementary approach to controlling inflammation.

LOX_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LTA4 LTA4 HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes LTA4 Hydrolase / LTC4 Synthase Inflammation Inflammation Leukotrienes->Inflammation Inflammation, Bronchoconstriction LOX->HPETE Inhibitor N-methyl-2-phenylaniline Derivatives Inhibitor->LOX Inhibition

Caption: Inhibition of Leukotriene Synthesis by N-methyl-2-phenylaniline Derivatives.

Experimental Protocols for Evaluation

The anti-inflammatory activity of N-methyl-2-phenylaniline derivatives is typically assessed through a combination of in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4]

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a set incubation time, the reaction is stopped, often by the addition of an acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Assay_Workflow cluster_0 In Vitro COX Inhibition Assay Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation Enzyme->Incubation Compound Test Compound Compound->Incubation Substrate Arachidonic Acid Addition Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Termination Reaction Termination Reaction->Termination Quantification PGE2 Quantification (EIA) Termination->Quantification IC50 IC50 Calculation Quantification->IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7]

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan (typically 1% in saline) is administered into the right hind paw of the animals.[5][6]

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[7]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow cluster_1 Carrageenan-Induced Paw Edema Assay Acclimatization Animal Acclimatization Dosing Compound Administration Acclimatization->Dosing Inflammation Carrageenan Injection Dosing->Inflammation Measurement Paw Volume Measurement Inflammation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The N-methyl-2-phenylaniline scaffold represents a promising platform for the development of novel anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on both aromatic rings in determining potency and selectivity. Specifically, the incorporation of electron-withdrawing groups at the para-position of the 2-phenyl ring and small, electron-withdrawing or -donating groups at the 5-position of the aniline ring appear to be key strategies for enhancing anti-inflammatory activity and COX-2 selectivity.

Future research in this area should focus on synthesizing and evaluating a broader range of derivatives with diverse electronic and steric properties to further refine the SAR. Moreover, a deeper investigation into their mechanism of action, including their effects on other inflammatory pathways and their pharmacokinetic profiles, will be crucial for the successful translation of these promising compounds into clinically effective anti-inflammatory drugs.

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis. Pharmacological Reviews, 26(1), 33–67.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Kharbanda, C., & Alam, M. S. (2022). Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. Future Medicinal Chemistry, 14(5), 315–318.
  • ResearchGate. (n.d.). Leukotriene synthesis pathway indicating the enzymes that are involved in each step of synthesis.... Retrieved from [Link]

  • Robinson, D. R. (1997). Regulation of prostaglandin synthesis by antiinflammatory drugs.
  • Singh, R., & Kumar, V. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Steinke, J. W., & Culp, J. A. (2007). Leukotriene synthesis inhibitors versus antagonists: the pros and cons. Current Allergy and Asthma Reports, 7(2), 126–133.
  • Taha, Z., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 43(5), 571–577.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • What are Leukotriene modifiers? (n.d.). Drugs.com. Retrieved from [Link]

  • Zambre, S., et al. (2002). Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid. Journal of Medicinal Chemistry, 45(26), 5607–5610.
  • Zho, Y., et al. (2019). Antioxidant-based inhibitors of leukotriene biosynthesis. The discovery of 6-[1-[2-(hydroxymethyl)phenyl]-1-propen-3-yl]-2,3-dihydro-5- benzofuranol, a potent topical antiinflammatory agent. Journal of Medicinal Chemistry, 32(10), 2218-2229.

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A Comprehensive Guide to the Synthesis and Characterization of N-methyl-2-phenylaniline Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the availability of well-characterized reagents is paramount to the integrity and reproducibility of their work. While many chemical standards are commercially available, niche compounds such as N-methyl-2-phenylaniline hydrochloride often require in-house synthesis and rigorous characterization. This guide provides a comprehensive, scientifically grounded protocol for the preparation and benchmarking of N-methyl-2-phenylaniline hydrochloride, empowering researchers to produce a high-purity, well-documented in-house standard.

This document deviates from a simple comparative analysis of commercial products, as our initial market survey revealed a lack of readily available commercial standards for N-methyl-2-phenylaniline hydrochloride. Instead, we present a detailed methodology for its synthesis from its parent amine, N-methyl-2-phenylaniline, followed by a robust analytical workflow for its complete characterization. This approach ensures that researchers have full control over the purity and identity of their starting material, a critical aspect of drug discovery and development.

Introduction to N-methyl-2-phenylaniline and its Hydrochloride Salt

N-methyl-2-phenylaniline, also known as 2-methyl-N-phenylaniline or N-methyldiphenylamine, is an aromatic secondary amine. Its structure, featuring a methyl group on the nitrogen atom and a phenyl group at the 2-position of the aniline ring, makes it a valuable building block in organic synthesis. It serves as a precursor for various more complex molecules in materials science and medicinal chemistry[1].

The hydrochloride salt of an amine is often preferred in pharmaceutical applications due to its increased stability, crystallinity, and aqueous solubility compared to the free base. The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom of the amine by hydrochloric acid.

Synthesis and Purification

The synthesis of N-methyl-2-phenylaniline hydrochloride is a two-step process: first, the synthesis of the parent amine, N-methyl-2-phenylaniline, followed by its conversion to the hydrochloride salt.

Synthesis of N-methyl-2-phenylaniline

A common and effective method for the synthesis of N-methyl-2-phenylaniline is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 2-bromoaniline (1.0 eq), methylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the mixture to 100 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure N-methyl-2-phenylaniline.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.

  • Anhydrous Conditions: The reaction is sensitive to water, which can lead to side reactions and reduced yields. Therefore, the use of dry solvents and glassware is essential.

  • Base: Potassium carbonate acts as a base to facilitate the catalytic cycle.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and byproducts.

Formation of N-methyl-2-phenylaniline Hydrochloride

The conversion of the purified N-methyl-2-phenylaniline to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified N-methyl-2-phenylaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the amine at 0 °C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted amine and solvent. Dry the product under vacuum to obtain pure N-methyl-2-phenylaniline hydrochloride.

Self-Validating System:

The formation of a precipitate upon the addition of HCl is a strong indication that the salt has formed. The subsequent analytical characterization will confirm the identity and purity of the final product.

Benchmarking and Characterization Workflow

A comprehensive analytical workflow is essential to establish the identity, purity, and key physicochemical properties of the synthesized N-methyl-2-phenylaniline hydrochloride. This "in-house" standard can then be used with confidence in further research.

Workflow Diagram:

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Benchmarking synthesis Synthesis of N-methyl-2-phenylaniline purification Purification (Column Chromatography) synthesis->purification salt_formation Formation of Hydrochloride Salt purification->salt_formation nmr NMR Spectroscopy (¹H, ¹³C) salt_formation->nmr ir FT-IR Spectroscopy salt_formation->ir ms Mass Spectrometry (GC-MS) salt_formation->ms ea Elemental Analysis salt_formation->ea purity Purity Assessment (HPLC) salt_formation->purity data_analysis Spectral Interpretation & Data Comparison nmr->data_analysis ir->data_analysis ms->data_analysis ea->data_analysis purity->data_analysis standard_establishment Establishment of In-house Standard data_analysis->standard_establishment

Caption: Workflow for the synthesis and characterization of N-methyl-2-phenylaniline hydrochloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the number and types of protons in the molecule. For N-methyl-2-phenylaniline hydrochloride, one would expect to see signals corresponding to the aromatic protons and the N-methyl protons. The integration of these signals should be consistent with the molecular structure.

  • ¹³C NMR: This provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Key expected peaks for N-methyl-2-phenylaniline hydrochloride include N-H stretching vibrations (from the protonated amine), C-H stretching and bending vibrations (from the aromatic rings and methyl group), and C=C stretching vibrations (from the aromatic rings). The experimental FT-IR spectrum of N-methylaniline shows a characteristic peak at 3411 cm⁻¹ for the N-H stretch[2].

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, N-methyl-2-phenylaniline, should be performed to determine its molecular weight and fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the free base (183.25 g/mol )[1][3].

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of a compound. A validated HPLC method should be developed to separate N-methyl-2-phenylaniline hydrochloride from any potential impurities. The purity is determined by the area percentage of the main peak. For a high-purity standard, the peak area should be >98%.

Elemental Analysis:

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula of N-methyl-2-phenylaniline hydrochloride (C₁₃H₁₄ClN).

Data Summary and Comparison

The data obtained from the analytical characterization should be compiled and compared to theoretical values and data from the parent compound, N-methyl-2-phenylaniline.

Parameter N-methyl-2-phenylaniline (Free Base) N-methyl-2-phenylaniline hydrochloride (Expected)
Molecular Formula C₁₃H₁₃N[1][3][4]C₁₃H₁₄ClN
Molecular Weight 183.25 g/mol [1][3][4]219.71 g/mol
Appearance Colorless to yellow clear liquid[1][4]White to off-white solid
¹H NMR Signals for aromatic and N-methyl protonsDownfield shift of protons near the protonated nitrogen
FT-IR (cm⁻¹) N-H stretch (~3411)[2]Broad N⁺-H stretch (~2400-3000)
Purity (HPLC) >98.0% (GC)[4]>98.0%

Conclusion

References

  • PubChem. 2-Methyl-N-phenylaniline | C13H13N | CID 10986946. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • ACS Publications. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups | Organic Letters. [Link]

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A Researcher's Guide to the In Vitro Evaluation of N-methyl-2-phenylaniline Derivatives: A Comparative Analysis of Antioxidant and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of N-methyl-2-phenylaniline derivatives, a class of compounds with burgeoning interest in medicinal chemistry and materials science. Drawing from established principles of drug discovery and chemical biology, this document outlines robust, self-validating protocols for characterizing two key biological activities: antioxidant capacity and cytotoxicity. We will delve into the rationale behind the chosen assays, provide detailed, step-by-step methodologies, and present a comparative analysis using hypothetical data to guide researchers in their investigations.

Introduction: The Scientific Rationale for Investigating N-methyl-2-phenylaniline Derivatives

N-methyl-2-phenylaniline and its analogs are structurally related to diphenylamine, a molecule known for its antioxidant properties. The core diphenylamine structure is a recurring motif in various biologically active compounds, including anti-inflammatory drugs. The introduction of a methyl group on the nitrogen atom and substitutions on the phenyl rings can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel biological effects.

Our initial hypothesis is that these derivatives are likely to possess two primary, and often interconnected, biological activities:

  • Antioxidant Activity: The secondary amine (-NH-) group in the parent diphenylamine structure is a known hydrogen donor, a key mechanism for neutralizing free radicals.[1] N-methylation may alter this activity, making it a critical parameter to assess.

  • Cytotoxicity: Aromatic amines and their metabolites can exhibit cytotoxic effects.[2] Understanding the cytotoxic profile of novel N-methyl-2-phenylaniline derivatives is paramount for any potential therapeutic application and for assessing their general biocompatibility.

This guide will focus on two widely accepted and validated in vitro assays to quantify these activities: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant potential and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cytotoxicity.

Section 1: Comparative Analysis of Antioxidant Activity using the DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[3] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[4]

Causality Behind Experimental Choices

The selection of the DPPH assay is based on its direct measurement of a compound's ability to quench free radicals, a fundamental aspect of antioxidant activity. We will use Trolox , a water-soluble analog of vitamin E, as a positive control due to its well-characterized antioxidant properties and common use as a standard in this assay.[5] This allows for the normalization of results and comparison across different studies. The inclusion of a blank (solvent without the test compound) is crucial for correcting background absorbance.

Detailed Experimental Protocol: DPPH Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.
  • Test Compound Stock Solutions: Prepare stock solutions of the N-methyl-2-phenylaniline derivatives and the comparator compound (e.g., a known diphenylamine derivative) in methanol or another suitable solvent at a concentration of 1 mg/mL.
  • Trolox Standard Stock Solution: Prepare a 1 mM stock solution of Trolox in methanol.
  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compounds and Trolox to generate a dose-response curve.

2. Assay Procedure:

  • Pipette 100 µL of various concentrations of the test compounds, Trolox, or methanol (as a blank) into the wells of a 96-well microplate.
  • Add 100 µL of the 0.1 mM DPPH solution to each well.
  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]
  • Measure the absorbance at 517 nm using a microplate reader.[4]

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.[6]
  • Plot the % inhibition against the concentration of the test compounds and Trolox.
  • Determine the IC50 value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the dose-response curve.[4] A lower IC50 value indicates higher antioxidant activity.
Visualizing the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol P2 Prepare Stock Solutions (Test Compounds & Trolox) P3 Perform Serial Dilutions A1 Add 100 µL of Sample/ Standard/Blank to 96-well plate P3->A1 A2 Add 100 µL of DPPH Solution A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate C2 Incubate for 24h (Cell Attachment) C1->C2 T2 Treat Cells with Compounds C2->T2 T1 Prepare Compound Dilutions T1->T2 T1->T2 T3 Incubate for 48h T2->T3 A1 Add MTT Solution T3->A1 A2 Incubate for 4h A1->A2 A3 Add Solubilization Solution A2->A3 A4 Read Absorbance at 570 nm A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Comparative Data: Cytotoxicity
CompoundIC50 on HeLa cells (µM)
N-methyl-2-phenylaniline Derivative 1 22.5
N-methyl-2-phenylaniline Derivative 2 > 100
Diphenylamine (Comparator) 78.3
Doxorubicin (Positive Control) 0.8

Conclusion

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of N-methyl-2-phenylaniline derivatives. By employing standardized assays such as the DPPH and MTT methods, researchers can obtain reliable and comparable data on the antioxidant and cytotoxic properties of their novel compounds. The provided protocols, along with the rationale for experimental design and data analysis, are intended to empower researchers to conduct these evaluations with high scientific integrity. The comparative data, while hypothetical, serves to illustrate how the results can be interpreted to identify promising lead compounds for further development. It is crucial to remember that these in vitro assays are the first step in a comprehensive biological evaluation, and promising results should be followed up with more in-depth mechanistic studies.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]

  • Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism. (2022). ACS Publications. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

  • IC50 values of the antioxidant activity test using DPPH method. (2018). ResearchGate. [Link]

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  • Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (2021). National Institutes of Health. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-2-phenylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-methyl-2-phenylaniline hydrochloride, grounding every recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile: Why Caution is Critical

N-methyl-2-phenylaniline hydrochloride, and its free base N-methylaniline, present significant health and environmental hazards that dictate its stringent disposal requirements. A thorough understanding of these risks is the foundation of safe handling and disposal.

The primary hazards associated with this compound are its acute toxicity and environmental persistence.[1] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Prolonged or repeated exposure may lead to organ damage.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[1]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or inhaled.H301, H311, H331
Serious Eye Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (liver, spleen, bone marrow) through prolonged or repeated exposure if swallowed.H373
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.H410
Combustibility The free base is a combustible liquid. While the hydrochloride salt is a solid, care should be taken to avoid creating combustible dusts.H227 (for free base)

This data is synthesized from the Safety Data Sheets for the closely related compound N-methylaniline.[1]

The causality behind these classifications lies in the compound's chemical nature as an aromatic amine. Aromatic amines can be readily absorbed into the body and can interfere with biological processes. A notable toxicological effect of similar compounds is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-methyl-2-phenylaniline hydrochloride is a multi-step process that must be followed diligently. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.

Step 1: Waste Identification and Classification

Before disposal, you must classify the waste according to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[2][3][4]

  • Is it a Listed Waste? N-methyl-2-phenylaniline hydrochloride is not specifically listed by name as a hazardous waste.

  • Is it a Characteristic Waste? The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: Unlikely for the solid hydrochloride salt, but the free base is combustible.

    • Corrosivity: Not expected to be corrosive.

    • Reactivity: Not expected to be reactive under normal conditions.[1]

    • Toxicity: This is the most likely characteristic. Based on the high acute toxicity data, it is probable that this compound would be classified as a toxic hazardous waste.

Given its toxic properties, it is imperative to manage N-methyl-2-phenylaniline hydrochloride as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific waste code determination.

Step 2: Personal Protective Equipment (PPE)

Due to the compound's acute toxicity upon contact and inhalation, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles, and a face shield if there is a risk of splashing or dust generation.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant overalls should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.

Step 3: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by the disposal facility.

  • Do Not Mix: Never mix N-methyl-2-phenylaniline hydrochloride waste with other waste streams, especially strong oxidizing agents or acids, with which it may be incompatible.[1][5]

  • Use a Designated, Compatible Container:

    • The waste container must be in good condition, compatible with the chemical, and have a securely fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • For solid waste, a wide-mouth container is often easiest to use.

    • Keep the container closed at all times, except when adding waste.[6]

  • Contaminated Materials: Any items grossly contaminated with N-methyl-2-phenylaniline hydrochloride, such as pipette tips, gloves, or weighing paper, should also be placed in the designated hazardous waste container.

Step 4: Labeling the Waste Container

Accurate and clear labeling is a critical compliance and safety step. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "N-methyl-2-phenylaniline hydrochloride "

  • A clear indication of the hazards (e.g., "Toxic ")

  • The date on which the first amount of waste was placed in the container (the "accumulation start date").[7]

  • Your name, department, and contact information.

Step 5: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated and secure area.

  • Location: Store in a well-ventilated area, away from heat or sources of ignition.[5] The storage location should be a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as defined by your institution's EHS policies.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks or spills.

  • Storage Limits: Be aware of the volume and time limits for accumulating hazardous waste in your generator category, as defined by the EPA.[8]

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Contact your EHS Department: Your institution's EHS department is responsible for coordinating the pickup and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.

  • Manifesting: The waste will be transported under a Uniform Hazardous Waste Manifest, which is a legal document that tracks the waste from your facility to its final disposal site.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-methyl-2-phenylaniline hydrochloride.

DisposalWorkflow start Waste Generation: N-methyl-2-phenylaniline hydrochloride ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste (Presume Toxic Hazardous Waste) ppe->classify segregate Step 3: Segregate Waste (Use designated, compatible container) classify->segregate label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label store Step 5: Store Safely (Closed container in designated area) label->store spill Spill or Exposure? store->spill pickup Step 6: Arrange Pickup (Contact EHS for disposal) end_node Disposal by Licensed Waste Management Facility pickup->end_node spill->pickup No spill_proc Follow Emergency Spill Protocol (Evacuate, Alert, Clean-up if trained) spill->spill_proc Yes spill_proc->store After decontamination

Caption: Disposal workflow for N-methyl-2-phenylaniline hydrochloride.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup: For a small spill, if you are trained and have the proper equipment, you can clean it up.

    • Absorb the spilled material with an inert absorbent such as sand, diatomite, or universal binders.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

  • Report: Report the incident to your supervisor and your institution's EHS department.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to the complete lifecycle of your research materials is a hallmark of scientific excellence.

References

  • Safety data sheet for N-Methylaniline. CPAchem. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards. U.S. Environmental Protection Agency. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. Chemistry For Everyone via YouTube. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

Sources

A Senior Application Scientist's Guide to Handling N-methyl-2-phenylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Safety and Hazard Assessment

N-methyl-2-phenylaniline hydrochloride, while a valuable compound in synthetic chemistry and drug development, demands a rigorous and informed approach to laboratory handling. Its hazard profile is primarily derived from its parent compound, N-methylaniline. As a hydrochloride salt, it exists as a solid, which can mitigate some of the risks associated with volatile liquids, but introduces the potential for airborne particulate matter during handling.

The primary dangers associated with the active component, N-methylaniline, are significant and must be the foundation of any safety protocol. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[1] One of the more insidious toxicological effects is its potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is dangerously reduced, with symptoms that can be delayed for several hours post-exposure.[4]

Given these hazards, a multi-layered safety strategy is not merely recommended; it is imperative. This guide provides a comprehensive operational plan, moving from broad environmental controls to the specifics of personal protective equipment (PPE) and emergency response.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is donned, the laboratory environment itself must be engineered for safety. These controls are designed to minimize exposure by removing the hazard at its source.

  • Ventilation: All handling of N-methyl-2-phenylaniline hydrochloride powder, and any subsequent work with its solutions, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. A fume hood provides critical protection against the inhalation of fine particulates and any vapors that may be generated.

  • Designated Work Area: An area should be explicitly designated for working with this and other highly toxic compounds. This area should be clearly marked, and access should be restricted to trained personnel.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is a critical administrative control. This document should be read and understood by all personnel before they begin work. The SOP should include specifics on weighing, transport, solution preparation, and disposal.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[1][2] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[3]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is a direct response to the identified hazards of acute toxicity via inhalation, dermal contact, and eye exposure.

Respiratory Protection

While working within a fume hood should prevent significant inhalation exposure, respiratory protection may be required in specific scenarios, such as cleaning up a large spill or if there is a failure in the ventilation system.[3]

  • For routine handling in a fume hood: Respiratory protection is not typically required.

  • For spill cleanup or ventilation failure: A NIOSH-approved respirator with organic vapor cartridges is recommended.[5] For significant releases, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Eye and Face Protection

Direct contact with N-methyl-2-phenylaniline hydrochloride can cause serious eye irritation.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or during a spill), a face shield should be worn in addition to chemical splash goggles.[3][7]

Skin and Body Protection

Dermal absorption is a primary route of toxic exposure for N-methylaniline.[2] Therefore, comprehensive skin and body protection is essential.

  • Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is crucial to select gloves specifically resistant to aromatic amines.

    • Recommended: Butyl rubber gloves are an excellent choice.[7]

    • Procedure: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste immediately after use.[3]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin.

  • Additional Protection: For tasks involving larger quantities (e.g., >50g) or where there is a higher risk of a spill, a chemically resistant apron or coveralls should be worn over the lab coat.[7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow start Start: Plan to handle N-methyl-2-phenylaniline HCl task_assessment Task Assessment: - Weighing solid? - Preparing solution? - Large or small scale? start->task_assessment fume_hood Is the task performed in a certified fume hood? task_assessment->fume_hood weighing Weighing Solid (<10g) fume_hood->weighing Yes solution_work Working with Solution (<1L) fume_hood->solution_work Yes large_scale Large Scale / Spill Cleanup fume_hood->large_scale Yes no_hood STOP! Do not proceed without a functioning fume hood. fume_hood->no_hood No ppe_weighing Required PPE: - Chemical Goggles - Butyl Rubber Gloves - Lab Coat weighing->ppe_weighing ppe_solution Required PPE: - Chemical Goggles - Face Shield - Butyl Rubber Gloves - Lab Coat solution_work->ppe_solution ppe_large_scale Required PPE: - Chemical Goggles & Face Shield - Butyl Rubber Gloves - Chemically Resistant Apron/Coveralls - NIOSH-Approved Respirator large_scale->ppe_large_scale

Caption: PPE Selection Workflow for N-methyl-2-phenylaniline hydrochloride.

Operational Plan: Weighing and Dissolving the Compound

This protocol provides a step-by-step guide for a common laboratory procedure, integrating the necessary safety measures.

Objective: To accurately weigh 5 grams of N-methyl-2-phenylaniline hydrochloride and prepare a 0.1 M solution in methanol.

Materials:

  • N-methyl-2-phenylaniline hydrochloride

  • Methanol

  • Analytical balance

  • Spatula

  • Weigh boat

  • Volumetric flask with stopper

  • Appropriate PPE (see table below)

Personal Protective EquipmentStandard
Eye/Face Protection Chemical splash goggles & face shield
Hand Protection Butyl rubber gloves
Body Protection Lab coat
Respiratory Protection Not required (in fume hood)

Procedure:

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (balance, glassware, solvent) is present and the work area is clean and uncluttered. Don all required PPE.

  • Tare Balance: Place a weigh boat on the analytical balance within the fume hood and tare the balance.

  • Weighing: Carefully use a clean spatula to transfer approximately 5 grams of N-methyl-2-phenylaniline hydrochloride to the weigh boat. Avoid generating dust. If any powder spills, clean it up immediately following the minor spill procedure.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask.

  • Dissolution: Add approximately half the required volume of methanol to the flask. Stopper the flask and swirl gently to dissolve the solid.

  • Dilution to Volume: Once the solid is fully dissolved, add methanol to the calibration mark on the volumetric flask. Stopper and invert several times to ensure a homogenous solution.

  • Cleanup: Clean the spatula and any non-disposable equipment. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with contaminated surfaces. Wash hands thoroughly.

Emergency Response Protocols

Spill Response

Immediate and correct response to a spill is critical to prevent exposure. It is essential to differentiate between a minor spill, which can be handled by trained lab personnel, and a major spill, which requires emergency assistance.[8]

  • Minor Spill (< 5g or < 100 mL):

    • Alert personnel in the immediate area.[8]

    • If the spilled material is in a solution with a flammable solvent, turn off all ignition sources.[9]

    • Wearing appropriate PPE (respirator, goggles, face shield, gloves, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[10] Work from the outside of the spill inward to prevent spreading.[11][12]

    • Collect the absorbed material using a scoop or brush and place it into a labeled, sealable container for hazardous waste.[8][11]

    • Clean the spill area with soap and water.[8][10]

    • Dispose of all cleanup materials as hazardous waste.

    • Report the incident to the lab supervisor.

  • Major Spill (> 5g or > 100 mL):

    • Evacuate the immediate area.

    • Alert others to evacuate and notify the lab supervisor.

    • If safe to do so, close the fume hood sash and turn off any ignition sources.

    • Call emergency services.

    • Prevent entry into the contaminated area until emergency personnel arrive.

The following diagram outlines the procedural flow for a minor chemical spill.

Spill_Cleanup_Workflow start Minor Spill Occurs alert 1. Alert others in the area start->alert ppe 2. Don appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain 3. Cover spill with absorbent (work from outside in) ppe->contain collect 4. Collect absorbed material into a hazardous waste container contain->collect decontaminate 5. Clean spill area with soap and water collect->decontaminate dispose 6. Dispose of all materials as hazardous waste decontaminate->dispose report 7. Report to supervisor dispose->report end End report->end

Caption: Procedural flow for minor spill cleanup.

First Aid Measures

Immediate medical attention is required for any significant exposure.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[1]

Disposal Plan

All waste containing N-methyl-2-phenylaniline hydrochloride, including the pure compound, solutions, and contaminated materials (gloves, wipes, absorbent), must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.[13] Do not pour any amount down the drain.[3]

By adhering to these comprehensive guidelines, researchers can safely handle N-methyl-2-phenylaniline hydrochloride, minimizing personal risk and ensuring environmental protection.

References

  • Title: Safety data sheet: N-Methylaniline Source: CPAchem Ltd. URL: [Link]

  • Title: N-METHYLANILINE 98% MSDS Source: Loba Chemie URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET: N-METHYL ANILINE (MONO) 98% Source: Oxford Lab Fine Chem LLP URL: [Link]

  • Title: N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Safety Data Sheet: N-methyl-2-pyrrolidone Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: MSDS - Safety Data Sheet: N-Fmoc-2-methyl-L-phenylalanine Source: AAPPTec URL: [Link]

  • Title: Standard Operating Procedure for Custodial Chemical Spill Cleanup Source: East Carolina University - Environmental Health & Safety URL: [Link]

  • Title: n-Methyl Pyrrolidone (NMP) :: Internal Plant Instructions Source: Chemius URL: [Link]

  • Title: Laboratory Chemical Spill Cleanup and Response Guide Source: The City University of New York (CUNY) URL: [Link]

  • Title: N-Methyl Pyrrolidone SDS Source: Navy Brand Manufacturing URL: [Link]

  • Title: Chemical spill cleanup procedures Source: J&K Scientific LLC URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.